AZD 5582 dihydrochloride
Description
Properties
Molecular Formula |
C58H78N8O8.2HCl |
|---|---|
Molecular Weight |
1088.21 |
Synonyms |
3,3/'-[2,4-Hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-L-prolinamide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of AZD5582 Dihydrochloride: A SMAC Mimetic
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5582 is a potent, dimeric, second-generation SMAC (Second Mitochondria-derived Activator of Caspases) mimetic designed to antagonize the Inhibitor of Apoptosis (IAP) proteins.[1][2] IAP proteins are frequently overexpressed in cancer cells, contributing to tumor survival and resistance to conventional therapies by suppressing apoptosis.[3] AZD5582 mimics the function of the endogenous mitochondrial protein SMAC/DIABLO, which is a natural antagonist of IAP proteins, thereby promoting programmed cell death in malignant cells.[3] This technical guide provides a comprehensive overview of the core mechanism of action of AZD5582, detailing its molecular targets, the signaling pathways it modulates, and standardized protocols for its characterization.
Molecular Profile and Potency of AZD5582
AZD5582 was developed as a highly potent antagonist of several key IAP proteins. Its dimeric nature allows for avid binding to the BIR (Baculoviral IAP Repeat) domains of these proteins, leading to their functional inhibition and, in some cases, degradation. The binding affinities of AZD5582 to the BIR3 domains of cIAP1, cIAP2, and XIAP have been determined through various biochemical assays.
| IAP Protein | IC50 (nM) |
| cIAP1 | 15 |
| cIAP2 | 21 |
| XIAP | 15 |
Table 1: Binding affinities of AZD5582 to the BIR3 domains of cIAP1, cIAP2, and XIAP.[1]
Core Mechanism of Action: Induction of Apoptosis and Necroptosis
AZD5582 exerts its anti-tumor effects primarily through the induction of two distinct forms of programmed cell death: apoptosis and necroptosis. The specific pathway activated is often cell-context dependent and can be influenced by the cellular levels of key signaling proteins, such as caspase-8.
Induction of TNFα-Dependent Apoptosis
The primary mechanism of action of AZD5582 is the induction of apoptosis through the degradation of cellular IAP1 (cIAP1) and cIAP2.[1][4] This process initiates a signaling cascade that culminates in the activation of caspases, the executioners of apoptosis.
Signaling Pathway:
-
IAP Antagonism and Degradation: AZD5582 binds to the BIR domains of cIAP1 and cIAP2, triggering their auto-ubiquitination and subsequent rapid degradation by the proteasome.[3]
-
Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAPs, which are negative regulators of the non-canonical NF-κB pathway, leads to the stabilization of NF-κB-inducing kinase (NIK).[3] This results in the processing of p100 to p52 and the activation of the non-canonical NF-κB pathway.[5]
-
TNFα Production: Activation of the non-canonical NF-κB pathway induces the transcription and secretion of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNFα).[4][5]
-
Extrinsic Apoptosis Pathway Activation: The secreted TNFα can then act in an autocrine or paracrine manner, binding to its receptor, TNFR1. In the absence of cIAPs, the TNFR1 signaling complex transitions to a pro-apoptotic complex (Complex II), which includes FADD and pro-caspase-8.[4] This leads to the activation of caspase-8, which in turn activates effector caspases like caspase-3 and -7, ultimately leading to the execution of apoptosis.[4]
Caption: AZD5582-induced necroptosis signaling pathway.
Experimental Protocols for Characterizing AZD5582 Activity
The following protocols provide a framework for assessing the biological activity of AZD5582 in vitro.
Assessment of Apoptosis Induction by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis. [6] Experimental Workflow:
Caption: Experimental workflow for Annexin V/PI staining.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with various concentrations of AZD5582 for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution to maintain membrane integrity.
-
Suspension cells: Collect cells by centrifugation.
-
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS). [6]5. Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. [6]6. Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. * Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [6]7. Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube. [6] * Analyze the samples on a flow cytometer within one hour. [6] * Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis. [7] Step-by-Step Protocol:
-
Cell Lysis:
-
Treat cells with AZD5582 as described above.
-
Lyse the cells using a specific cell lysis buffer provided with a commercial caspase activity assay kit.
-
Incubate on ice for 10-15 minutes. [7] * Centrifuge to pellet cellular debris and collect the supernatant containing the cell lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Activity Measurement:
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase substrate (e.g., DEVD-pNA for caspase-3) and reaction buffer containing DTT. [7] * Incubate at 37°C for 1-2 hours. [7] * Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNA). [7] * Calculate the fold-change in caspase activity relative to the untreated control.
-
Western Blot Analysis of Apoptosis and Necroptosis Markers
Western blotting is used to detect changes in the expression and cleavage of key proteins involved in the apoptosis and necroptosis pathways. [8] Step-by-Step Protocol:
-
Protein Extraction:
-
Treat cells with AZD5582.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. [9] * Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. [9] * Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [9]4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [9] * Quantify band intensities and normalize to the loading control.
-
Quantification of Cytokine Production
A cytometric bead array (CBA) or ELISA can be used to measure the levels of secreted cytokines, such as TNFα, in the cell culture supernatant following AZD5582 treatment. [3][11] Step-by-Step Protocol (CBA):
-
Sample Collection: Collect the cell culture supernatant from AZD5582-treated and control cells. Centrifuge to remove any cellular debris.
-
Assay Procedure (General):
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using the appropriate software to determine the concentration of each cytokine. [11]
-
Concluding Remarks
AZD5582 is a potent SMAC mimetic that effectively induces cancer cell death through the modulation of IAP proteins. Its ability to trigger both apoptosis and necroptosis highlights its potential as a versatile anti-cancer agent. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the mechanism of action of AZD5582 and other SMAC mimetics, facilitating further drug development and a deeper understanding of programmed cell death pathways in cancer.
References
- A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer. Oncotarget. 2015 Sep 29;6(29):26895-908.
- AZD-5582 - Drug Targets, Indications, Patents.
- AZD5582 induces cell death through TNF-α-dependent apoptosis. A. BxPC-3...
- Hennessy EJ, et al. Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (AZD5582). J Med Chem. 2013 Dec 27;56(24):9897-919.
- NIH-supported scientists reverse HIV and SIV latency in two animal models. National Institutes of Health. 2020 Jan 22.
- Caspase Activity Assay.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- Annexin V dead cells staining protocol. ImmunoStep.
- AZD5582 ex vivo target engagement a, Western blot analysis of p100, p52...
- A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer.
- Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language.
- Apoptosis western blot guide. Abcam.
- Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. 2024 Nov 12.
- Annexin V staining assay protocol for apoptosis. Abcam.
- Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following ABBV-467 Tre
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
- The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent. bioRxiv. 2018 May 2.
- Synergistic latency reversal by the SMAC mimetic AZD5582 and iBET JQ1, combined with Nef ablation, facilitates immune-mediated elimination of l
- Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells. PMC.
- Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
- Apoptosis. Abcam.
- Altered Response Pattern following AZD5582 Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants. ASM Journals.
- Caspase 3 Activity Assay Kit. MP Biomedicals.
- Trigger Points of Necroptosis (RIPK1, RIPK3, and MLKL)—Promising Horizon or Blind Alley in Therapy of Colorectal Cancer? PMC.
- CasPASE™ Apoptosis Fluorometic Assay with Cell Lys
- RIPK1-RIPK3-MLKL-dependent necrosis promotes the aging of mouse male reproductive system. PMC.
- Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis. PMC. 2015 May 29.
- Enhanced activation of RIPK1, RIPK3 and MLKL in DAPK1-deficient cells...
- Homogeneous Caspases Assay, fluorimetric. Sigma-Aldrich.
- RIPK3 deficiency or catalytically inactive RIPK1 provides greater benefit than MLKL deficiency in mouse models of inflamm
- AZD5582 / AstraZeneca. LARVOL DELTA.
- Graphviz view of a cell cycle canonical signaling pathway with gene...
- Cytometric Bead Array (CBA) for Measuring Cytokine Levels in Chagas Disease Patients: Methods and Protocols.
- Application Notes and Protocols for SMAC Mimetics in Oncology Disease Models. Benchchem.
- DOT Language. Graphviz. 2024 Sep 28.
- RayPlex® Human Cytokine Storm Bead Array (25-Plex). RayBiotech.
- Smac mimetics combined with innate immune stimuli create the perfect cytokine storm to kill tumor cells. PMC.
- SMAC mimetics induce human macrophages to phagocytose live cancer cells. bioRxiv.
- Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implic
- Apoptosis Signaling Pathway: Cell De
Sources
- 1. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent | bioRxiv [biorxiv.org]
- 6. immunostep.com [immunostep.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to Non-Canonical NF-κB Pathway Activation by AZD5582
For Research, Scientific, and Drug Development Professionals
Abstract
The non-canonical Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of lymphoid organogenesis, B-cell maturation, and dendritic cell activation.[1] Unlike the rapid and transient canonical pathway, the non-canonical pathway operates on a slower, more sustained timescale, primarily activating p52/RelB transcription factor complexes.[2][3] Its activity is tightly controlled by the stability of NF-κB-inducing kinase (NIK), which is constitutively targeted for proteasomal degradation by a complex including cellular Inhibitor of Apoptosis Proteins (cIAP1/2).[1][2] AZD5582, a potent small-molecule SMAC (Second Mitochondria-derived Activator of Caspases) mimetic, functions as an antagonist of IAP proteins.[4][5] By binding to the BIR domains of cIAP1, cIAP2, and XIAP, AZD5582 triggers the rapid auto-ubiquitination and subsequent proteasomal degradation of cIAP1/2.[4][6][7] This event liberates NIK from its destruction complex, leading to NIK accumulation, activation of IκB kinase-α (IKKα), and subsequent phosphorylation and processing of the p100 (NFKB2) precursor to its active p52 form.[1][8][9] This guide provides a detailed technical overview of this mechanism and presents validated experimental protocols to measure the activation of the non-canonical NF-κB pathway following treatment with AZD5582.
Introduction: The Non-Canonical NF-κB Signaling Axis
The NF-κB family of transcription factors comprises two major signaling pathways: the canonical and the non-canonical. While the canonical pathway is a rapid response system to a wide range of stimuli like TNF-α or IL-1β, the non-canonical pathway is activated by a more select group of ligands from the TNF superfamily, including BAFF, LTβ, and CD40L.[2][3] The central regulatory event of the non-canonical pathway is the stabilization of NIK.[1][8]
Resting State: In unstimulated cells, NIK is maintained at exceedingly low levels. It is part of a "destruction complex" composed of TRAF2, TRAF3, and the E3 ubiquitin ligases cIAP1 and cIAP2, which continuously polyubiquitinate NIK, targeting it for degradation by the proteasome.[2][10] This constitutive degradation acts as a powerful brake, keeping the non-canonical pathway switched off.
Activation: Upon receptor engagement by an appropriate ligand, or through pharmacological intervention, this destruction complex is disrupted. The key consequence is the cessation of NIK ubiquitination. NIK protein rapidly accumulates in the cytoplasm, where it phosphorylates and activates a homodimer of IKKα.[8][9] Activated IKKα then phosphorylates the C-terminal region of the p100 protein (NFKB2).[3] This phosphorylation event is a signal for the ubiquitin-proteasome system to process p100, cleaving its inhibitory ankyrin repeat domain and generating the mature p52 subunit. This newly formed p52 subunit then dimerizes with its binding partner, RelB, and translocates to the nucleus to regulate the expression of target genes.[8][11]
Mechanism of Action: AZD5582 as a SMAC Mimetic
AZD5582 is a synthetic, dimeric small molecule designed to mimic the action of the endogenous mitochondrial protein SMAC/DIABLO.[12][13] SMAC is a natural antagonist of IAP proteins, and its primary function is to promote apoptosis by inhibiting IAPs that would otherwise suppress caspase activity.[14] SMAC mimetics like AZD5582 leverage this mechanism for therapeutic effect.
The critical interaction occurs when AZD5582 binds with high affinity to the BIR3 (Baculovirus IAP Repeat) domain of cIAP1, cIAP2, and XIAP.[4][5] The binding of AZD5582 to cIAP1/2 induces a conformational change that unleashes their intrinsic E3 ubiquitin ligase activity.[6] This results in the rapid auto-ubiquitination of the cIAP proteins, marking them for their own destruction by the proteasome.[7][15]
The degradation of cIAP1/2 effectively dismantles the NIK destruction complex. With the E3 ligase components removed, NIK is no longer ubiquitinated and its protein levels stabilize and rise, thereby initiating downstream signaling of the non-canonical pathway.[7][16]
Experimental Validation of Pathway Activation
Verifying the activation of the non-canonical NF-κB pathway by AZD5582 requires a multi-pronged approach to capture the key molecular events. The primary methods are Western blotting for protein degradation and processing, and immunofluorescence for protein localization.
Core Assay: Western Blotting for Pathway Components
Western blotting is the most direct method to visualize the key consequences of AZD5582 treatment: cIAP1 degradation, NIK stabilization, and p100 processing to p52.[7][17][18]
Experimental Rationale: This assay provides a quantitative snapshot of the protein levels of interest. A successful experiment will demonstrate a time- and dose-dependent decrease in cIAP1 and p100 levels, coupled with an increase in NIK and p52 levels. The inclusion of a proteasome inhibitor like MG132 can be a critical control to confirm that protein loss (cIAP1) or processing (p100) is proteasome-dependent and to enhance detection of the highly unstable NIK protein.[19]
Sources
- 1. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genexplain.com [genexplain.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Off-Target Effect of Activation of NF-κB by HIV Latency Reversal Agents on Transposable Elements Expression - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent | bioRxiv [biorxiv.org]
- 8. The noncanonical NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. APPL1 regulates basal NF-κB activity by stabilizing NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | p52:RELB translocates from cytosol to nucleus [reactome.org]
- 12. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of SMAC mimetics in regulation of tumor cell death and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Medicine Reports [spandidos-publications.com]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
Targeting the Non-Canonical NF-κB Pathway: A Technical Guide to AZD5582 in HIV Latency Reversal
Executive Summary
The "Shock and Kill" strategy remains a leading paradigm for HIV eradication, yet its clinical success has been hindered by the toxicity and non-specificity of first-generation Latency Reversing Agents (LRAs). Canonical NF-κB activators (e.g., PKC agonists) induce robust viral transcription but trigger systemic cytokine storms and global T-cell activation.
AZD5582 , a bivalent SMAC mimetic, represents a pivotal shift in this landscape. By specifically targeting the non-canonical NF-κB (ncNF-κB) pathway, AZD5582 decouples latency reversal from global immune activation. This guide provides a technical deep-dive into the mechanism, efficacy, and experimental protocols for utilizing AZD5582 in HIV reservoir research.
Mechanistic Architecture: The Non-Canonical NF-κB Pathway[1]
Unlike canonical activators that degrade IκBα to release p50/p65, AZD5582 functions by antagonizing Inhibitor of Apoptosis Proteins (IAPs). This mechanism relies on the stabilization of NF-κB Inducing Kinase (NIK), a kinase normally kept at low levels by the cIAP1/2-TRAF2-TRAF3 destruction complex.
Mechanism of Action[1][2][3]
-
Target Binding: AZD5582 binds with high affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP.
-
Autoubiquitination: This binding triggers the E3 ligase activity of cIAP1/2, causing their rapid auto-ubiquitination and proteasomal degradation.
-
NIK Stabilization: With cIAP1/2 depleted, NIK is no longer ubiquitinated. It accumulates and phosphorylates IKKα.
-
p100 Processing: Activated IKKα phosphorylates p100 (NF-κB2), marking it for partial proteolysis into the active p52 form.
-
Transcription: The p52-RelB heterodimer translocates to the nucleus, binds the HIV Long Terminal Repeat (LTR), and initiates viral transcription.
Diagram: AZD5582 Signaling Cascade
Caption: Figure 1. AZD5582 induces HIV transcription via the non-canonical NF-κB pathway by depleting cIAP1/2 and stabilizing NIK.
Preclinical Efficacy and Safety Profile
The primary advantage of AZD5582 is its selectivity . While it potently reverses latency, it induces significantly fewer host genes compared to PKC agonists, minimizing the risk of hypercytokinemia (cytokine storm).
Table 1: Comparative Profile of AZD5582 vs. Canonical LRAs
| Feature | AZD5582 (SMAC Mimetic) | Ingenol-B / PMA (PKC Agonists) |
| Primary Target | cIAP1, cIAP2, XIAP | PKC isoforms (α, δ, θ) |
| NF-κB Pathway | Non-Canonical (p52/RelB) | Canonical (p50/p65) |
| Latency Reversal (Fold) | ~20-fold increase (Tissue RNA) | >50-fold (High variance) |
| Global Gene Induction | Low (< 100 genes) | High (> 1000 genes) |
| Systemic Toxicity | Minimal (Safe in NHPs) | High (Risk of Cytokine Storm) |
| CD69/CD25 Upregulation | Negligible | Robust (Global T-cell activation) |
| In Vivo Efficacy | Systemic (Blood + Tissues) | Limited by toxicity |
Data synthesized from Nixon et al. (Nature, 2020) and Sampey et al. (bioRxiv, 2018).
Protocol: Ex Vivo Latency Reversal Assay (QVOA)
This protocol is designed for evaluating AZD5582 efficacy in resting CD4+ T cells derived from ART-suppressed individuals.[1][2][3] It is a self-validating system using positive (PMA/Iono) and negative (DMSO) controls.
Reagents Required[1][2][4][5][6][7][8]
-
AZD5582: Resuspend in DMSO to 10 mM stock. Store at -80°C.
-
Primary Cells: Resting CD4+ T cells (rCD4s) isolated via negative selection (depletion of CD8, CD14, CD19, CD25, CD69, HLA-DR).
-
Culture Medium: RPMI 1640 + 10% FBS + ARVs (to prevent new infection spreading, e.g., Efavirenz/Raltegravir).
Step-by-Step Methodology
-
Isolation: Isolate rCD4s from PBMCs of aviremic donors. Purity should be >95% CD4+ and <1% CD69+/HLA-DR+.
-
Plating: Plate 1-5 million cells/well in 24-well plates.
-
Treatment:
-
Experimental: Add AZD5582 to a final concentration of 100 nM .
-
Negative Control: DMSO (0.1%).
-
Positive Control: PMA (50 ng/mL) + Ionomycin (1 µM).
-
-
Incubation: Incubate at 37°C, 5% CO2 for 24 hours .
-
Note: Short exposure (1 hour) followed by washout is also effective due to rapid cIAP degradation, but 24h is standard for maximal RNA induction.
-
-
Harvest:
-
Supernatant: Collect for viral outgrowth (if using feeder cells) or cytokine analysis.
-
Cell Pellet: Lyse immediately in TRIzol or RLT buffer for RNA extraction.
-
-
Quantification (RT-qPCR):
-
Target HIV-1 gag (unspliced RNA) or tat/rev (multiply spliced RNA).
-
Normalize to cellular reference gene (e.g., TBP or IPO8).
-
Calculate fold-change relative to DMSO control.
-
Diagram: Experimental Workflow
Caption: Figure 2.[2][3][4] Ex vivo workflow for validating AZD5582 latency reversal in patient-derived resting CD4+ T cells.
Translational Strategy: Combinatorial Approaches
While AZD5582 effectively "shocks" the virus, it does not inherently "kill" the infected cell. Furthermore, in vivo studies suggest that while AZD5582 induces viral expression, it may not significantly reduce the reservoir size as a monotherapy.[5] Therefore, combinatorial strategies are essential.
AZD5582 + Broadly Neutralizing Antibodies (bNAbs)[11]
-
Rationale: AZD5582 exposes the viral Envelope (Env) on the surface of latently infected cells. bNAbs (e.g., PGT121, VRC07-523LS) can then bind these cells and mediate Antibody-Dependent Cellular Cytotoxicity (ADCC).
-
Evidence: Studies in SHIV-infected macaques demonstrate that this combination can significantly reduce the viral reservoir in lymph nodes, a sanctuary site often resistant to clearance.
AZD5582 + IL-15 Superagonists (N-803)[6]
-
Rationale: N-803 primes NK cells and CD8+ T cells, enhancing their cytolytic potential.
-
Synergy: Combining the latency reversal of AZD5582 with the immune boosting of N-803 creates a robust "Shock and Kill" environment.
References
-
Nixon, C. C., et al. (2020).[1][6][7] Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo.[1][2][8][3][6][5][7][9] Nature, 578(7793), 160–165.[7] Link[5][7]
-
Sampey, G. C., et al. (2018).[1][2] The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent.[1][2][3][10] bioRxiv. Link
-
McBrien, J. B., et al. (2020). Robust and persistent reactivation of SIV and HIV by N-803 and depletion of CD8+ cells.[5] Nature, 578(7793), 154–159. Link[5]
-
Burdette, Z., et al. (2023). AZD5582 plus SIV-specific antibodies reduce lymph node viral reservoirs in antiretroviral therapy-suppressed macaques.[11][6] Nature Medicine.[12] Link
-
Pache, L., et al. (2015). BIRC2/cIAP1 Is a Negative Regulator of HIV-1 Transcription and a Therapeutic Target. Cell Host & Microbe, 18(3), 345-353. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NIH-supported scientists reverse HIV and SIV latency in two animal models | National Institutes of Health (NIH) [nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo [u-labex.com]
- 10. Researchers Reverse HIV Latency, Important Scientific Step Toward Cure | Department of Medicine [med.unc.edu]
- 11. AZD5582 plus SIV-specific antibodies reduce lymph node viral reservoirs in antiretroviral therapy-suppressed macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacytimes.com [pharmacytimes.com]
AZD 5582 dihydrochloride chemical structure and molecular weight
An In-Depth Technical Guide to AZD5582 Dihydrochloride: A Dimeric Smac Mimetic and IAP Antagonist
This guide provides a comprehensive technical overview of AZD5582 dihydrochloride, a potent, dimeric second mitochondrial-derived activator of caspases (Smac) mimetic. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, mechanism of action, and practical applications of AZD5582, with a focus on providing field-proven insights and robust, self-validating experimental protocols.
Core Compound Characteristics
AZD5582 is a synthetic, cell-permeable small molecule designed to mimic the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) tetrapeptide of the endogenous Smac/DIABLO protein.[1][2] Its dimeric structure confers high-affinity binding to the Baculoviral IAP Repeat (BIR) domains of Inhibitor of Apoptosis Proteins (IAPs), making it a powerful tool for inducing apoptosis in cancer cells and for other therapeutic applications.
Chemical Structure and Properties
The fundamental chemical attributes of AZD5582 dihydrochloride are crucial for its handling, formulation, and experimental application. As the dihydrochloride salt, the compound exhibits enhanced aqueous solubility, which is a critical feature for reliable in vitro and in vivo studies.[]
| Property | Value | Source |
| Chemical Formula | C₅₈H₇₈N₈O₈·2HCl | [4][5] |
| Molecular Weight | 1088.21 g/mol | [4][5] |
| Appearance | Solid | [] |
| Canonical SMILES | CNC(NC(N2=C5C[C@H]3OCC#CC#CCO[C@@H]4CC8=C(C=CC=C8)[C@@H]4NN7C(NC(NC)=O)=O)=O)=O">C@HCCC2)=O)=O.Cl.Cl | [] |
| InChI Key | DAILKFFMJFAUCE-GXSVUDMFSA-N | [] |
| CAS Number | 1883545-51-4 | [4][5] |
Mechanism of Action: Targeting the IAP Family
The primary mechanism of AZD5582 involves the potent and selective inhibition of key IAP family members, namely X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). This action disrupts the natural cellular brakes on apoptosis, thereby sensitizing cells, particularly cancer cells, to programmed cell death.
Binding Affinity and IAP Degradation
AZD5582 binds with high affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP.[5] This binding mimics the function of endogenous Smac, which is released from the mitochondria during intrinsic apoptosis to neutralize IAP-mediated caspase inhibition.[2]
| Target IAP | IC₅₀ Value (nM) | Biological Consequence |
| cIAP1 | 15 | Induces auto-ubiquitination and rapid proteasomal degradation.[1][6] |
| XIAP | 15 | Directly relieves inhibition of caspases-3, -7, and -9.[1][6] |
| cIAP2 | 21 | Induces auto-ubiquitination and proteasomal degradation.[1][6] |
The binding of AZD5582 to cIAP1 and cIAP2 induces a conformational change that activates their intrinsic E3 ubiquitin ligase activity, leading to their auto-ubiquitination and subsequent degradation by the proteasome.[1][7] This rapid depletion of cIAPs is a hallmark of Smac mimetic activity.
Downstream Signaling Consequences
The degradation of cIAPs and inhibition of XIAP by AZD5582 triggers two major downstream signaling pathways.
-
Induction of Apoptosis: By removing the inhibitory control of IAPs, initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3 and -7) become active, leading to the cleavage of cellular substrates and the execution of the apoptotic program.[4][6] This can occur as a single agent in sensitive cell lines or can potently sensitize cancer cells to other pro-apoptotic stimuli, such as TNF-α.[8]
-
Activation of the Non-Canonical NF-κB Pathway: cIAPs are critical negative regulators of the non-canonical NF-κB pathway. They ubiquitinate and target NF-κB-inducing kinase (NIK) for proteasomal degradation. The AZD5582-induced degradation of cIAPs stabilizes NIK, allowing it to activate IKKα, which in turn processes p100 to its active p52 form. The resulting RelB/p52 NF-κB complex translocates to the nucleus to regulate gene expression.[2] This pathway is particularly relevant in the context of HIV latency reversal.[2][9]
Caption: Mechanism of AZD5582 action via IAP inhibition.
Experimental Protocols & Applications
The following protocols are designed as a starting point for researchers. The causality behind key steps is explained to ensure scientific integrity and reproducibility. It is imperative to perform dose-response and time-course experiments for each new cell line or experimental model to determine optimal conditions.
In Vitro Handling and Stock Solution Preparation
Rationale: Proper storage and accurate preparation of stock solutions are fundamental to obtaining reliable and reproducible data. AZD5582 dihydrochloride's water solubility simplifies this process, but using an aprotic solvent like DMSO is standard for long-term storage to prevent hydrolysis and microbial growth.
Protocol:
-
Storage: Store the solid compound at -20°C, protected from light.[]
-
Reconstitution: To prepare a high-concentration stock solution (e.g., 10 mM), briefly centrifuge the vial to ensure all powder is at the bottom. Reconstitute in sterile, anhydrous DMSO.
-
Calculation Example for 10 mM Stock: For 1 mg of AZD5582 (MW: 1088.21), add 91.89 µL of DMSO. (Volume = Mass / (MW * Concentration)).
-
-
Solubilization: Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. A working stock solution is stable for several months under these conditions.
Cell-Based Assays (e.g., Apoptosis Induction)
Rationale: The effective concentration of AZD5582 can vary widely between cell lines, often depending on the basal expression levels of IAPs and the status of signaling pathways like Akt.[8] Therefore, a titration is essential.
Protocol:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231 breast cancer cells) in appropriate multi-well plates and allow them to adhere overnight under standard culture conditions.
-
Compound Dilution: Prepare a serial dilution of AZD5582 from your stock solution in complete cell culture medium. It is critical to prepare fresh dilutions for each experiment. Typical final concentrations for initial screening range from 0.1 nM to 1 µM.[5]
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of AZD5582. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Assess cell viability or apoptosis using a preferred method:
-
Viability: AlamarBlue or MTT assays.
-
Apoptosis: Annexin V/PI staining followed by flow cytometry, or Caspase-3/7 activity assays.
-
Target Engagement: To confirm the mechanism, perform Western blotting on cell lysates to observe the degradation of cIAP1 and the appearance of cleaved Caspase-3.[4]
-
Caption: General workflow for in vitro cell-based assays with AZD5582.
In Vivo Administration
Rationale: For in vivo studies, a formulation that ensures solubility and bioavailability is crucial. The following formulation has been successfully used for intravenous administration in mouse models.[4] Preparing the working solution fresh on the day of use is a critical quality control step to prevent precipitation or degradation.
Protocol:
-
Formulation (Example for 1 mg/mL solution): a. Prepare a clear stock solution of AZD5582 in DMSO (e.g., 10 mg/mL). b. In a sterile tube, add 400 µL of PEG300. c. Add 100 µL of the 10 mg/mL DMSO stock solution and mix thoroughly. d. Add 50 µL of Tween-80 and mix until the solution is clear. e. Add 450 µL of sterile saline to bring the final volume to 1 mL. The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dosing: AZD5582 has been shown to be effective in mouse xenograft models at doses ranging from 0.1 to 3.0 mg/kg, typically administered intravenously once or twice weekly.[4][5] The optimal dose and schedule must be determined empirically for each model.
-
Pharmacodynamic Assessment: To verify target engagement in vivo, tumors can be harvested at various time points post-injection (e.g., 2, 6, 24 hours). Tumor lysates can then be analyzed by Western blot for cIAP1 degradation and cleaved Caspase-3 levels to correlate target modulation with anti-tumor efficacy.
Conclusion
AZD5582 dihydrochloride is a highly potent and specific tool for interrogating the IAP-regulated cell death pathway. Its dimeric nature provides superior affinity compared to monovalent mimetics, leading to robust cIAP1/2 degradation and XIAP inhibition. This dual action effectively lowers the threshold for apoptosis and has demonstrated significant therapeutic potential in preclinical models of cancer and as a latency-reversing agent for HIV. By understanding its chemical properties and mechanistic underpinnings, and by employing rigorous, well-controlled experimental protocols, researchers can effectively leverage AZD5582 to advance our understanding of apoptosis and explore its therapeutic applications.
References
-
Vucic, D., et al. (2014). Small-Molecule IAP Antagonists Sensitize Cancer Cells to TRAIL-Induced Apoptosis: Roles of XIAP and cIAPs . Molecular Cancer Therapeutics. [Link]
-
Vince, J.E., et al. (2011). Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression . Proceedings of the National Academy of Sciences. [Link]
-
Boddu, P., et al. (2019). SMAC mimetics as potential cancer therapeutics in myeloid malignancies . British Journal of Haematology. [Link]
-
Condon, D.A., et al. (2018). Targeting triple-negative breast cancers with the Smac-mimetic birinapant . Cell Death & Disease. [Link]
-
Pache, L., et al. (2021). SMAC Mimetics as Therapeutic Agents in HIV Infection . Frontiers in Virology. [Link]
-
Li, B., et al. (2025). The XIAP inhibitor AZD5582 improves the treatment effect of microwave ablation on hepatocellular carcinoma . Frontiers in Oncology. [Link]
-
van der Sluis, R.M., et al. (2023). Noncanonical-NF-κB activation and DDX3 inhibition reduces the HIV-1 reservoir by elimination of latently infected cells ex-vivo . Microbiology Spectrum. [Link]
-
Pache, L., et al. (2018). The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent . bioRxiv. [Link]
-
Lee, Y., et al. (2015). A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer . Oncotarget. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | SMAC Mimetics as Therapeutic Agents in HIV Infection [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human... | Oncotarget [oncotarget.com]
- 9. The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent | bioRxiv [biorxiv.org]
Transcriptional Targets of AZD5582 in Resting CD4+ T Cells: A Technical Guide
Executive Summary
This guide details the molecular mechanism and transcriptional footprint of AZD5582 , a bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic, specifically within the context of resting CD4+ T cells . Unlike canonical NF-
The primary utility of AZD5582 in HIV cure research is its ability to reverse latency (induce HIV transcription) without triggering global T cell activation markers (CD69, CD25) or pro-inflammatory cytokine release, thereby preserving the "resting" phenotype while exposing the viral reservoir to immune clearance.
Molecular Mechanism of Action
To understand the transcriptional targets, one must first understand the signal transduction cascade initiated by AZD5582. The drug acts as an antagonist to Inhibitor of Apoptosis Proteins (IAPs).[1]
The Signaling Cascade
-
Target Engagement: AZD5582 binds with high affinity to the BIR3 domains of cIAP1 (BIRC2) and cIAP2 (BIRC3).
-
Degradation: This binding induces rapid auto-ubiquitination and proteasomal degradation of cIAP1/2.
-
NIK Stabilization: Under basal conditions, cIAP1/2 form a complex with TRAF2/3 that constantly degrades NIK (NF-
B Inducing Kinase). With cIAP1/2 removed, NIK stabilizes and accumulates. -
p100 Processing: NIK phosphorylates IKK
, which in turn phosphorylates p100 (encoded by NFKB2). -
Translocation: p100 is proteolytically processed into the active subunit p52 . The p52-RelB heterodimer translocates to the nucleus.
-
Transcription: The heterodimer binds to
B sites on the HIV LTR and specific host gene promoters.
Pathway Visualization
Figure 1: AZD5582 mechanism of action. The drug relieves cIAP-mediated suppression of NIK, leading to p52/RelB nuclear translocation.
Transcriptional Landscape
AZD5582 is defined by its specificity . Unlike PKC agonists which modulate thousands of genes, AZD5582 typically modulates fewer than 200 genes in resting CD4+ T cells.
Primary Viral Targets
The ultimate goal is the reactivation of the HIV-1 Long Terminal Repeat (LTR).
-
Target: HIV-1 Unspliced RNA (Gag-Pol) and Multiply Spliced RNA (Tat/Rev).
-
Magnitude: Typically 2-10 fold induction in resting cells (donor dependent).
-
Significance: Sufficient to make the cell visible to immune surveillance (e.g., recognition by HIV-specific CTLs) but often requires a "Kill" agent (e.g., broadly neutralizing antibodies) for clearance.
Host Transcriptional Targets (Upregulated)
The drug induces a specific "ncNF-
| Gene Symbol | Gene Name | Function | Biological Context |
| NFKB2 | Nuclear Factor NF-kappa-B p100 | Precursor to p52 | Hallmark Target. Self-regulating feedback loop of the pathway. |
| RELB | RELB Proto-Oncogene | Transcription Factor | Heterodimer partner for p52; essential for ncNF- |
| BIRC3 | Baculoviral IAP Repeat Containing 3 | cIAP2 (E3 Ligase) | Upregulated to compensate for loss of cIAP1; anti-apoptotic. |
| NFKBIA | NFKB Inhibitor Alpha | I | Inhibitor of canonical NF- |
| CXCL10 | C-X-C Motif Chemokine Ligand 10 | Chemokine | Associated with T cell trafficking; variable expression in resting cells. |
| TNFSF13B | BAFF | Cytokine | B-cell activating factor; linked to ncNF- |
Negative Targets (Safety Profile)
Crucially, AZD5582 avoids the upregulation of classical activation markers found in the Canonical NF-
-
CD69: No significant upregulation (Early activation marker).
-
CD25 (IL2RA): No significant upregulation (Late activation marker).
-
HLA-DR: Unchanged.
-
Pro-inflammatory Cytokines: Minimal to no induction of IL2, TNF, IL6, or IFNG.
Experimental Protocol: Assessing Targets
This protocol outlines the isolation of high-purity resting CD4+ T cells and treatment with AZD5582 to measure transcriptional targets.
Workflow Diagram
Figure 2: Workflow for isolating resting CD4+ T cells and assessing AZD5582 transcriptional impact.
Step-by-Step Methodology
Step 1: Isolation of Resting CD4+ T Cells[2][6]
-
Objective: Obtain >95% pure resting CD4+ T cells to ensure signals are not from activated contaminants.
-
Method:
-
Isolate PBMCs via Ficoll-Paque density centrifugation.
-
Perform Negative Selection for CD4+ T cells (Magnetic beads: Miltenyi or StemCell).
-
Crucial Depletion: Perform a secondary depletion step to remove activated cells. Target CD25 , CD69 , and HLA-DR positive cells.
-
Validation: Verify purity via Flow Cytometry. Cells should be CD3+CD4+CD25-CD69-HLA-DR-.
-
Step 2: Drug Treatment[2][5]
-
Media: RPMI 1640 + 10% FBS + Pen/Strep. Avoid adding IL-2, as it alters the resting transcriptional baseline.
-
Dosing:
-
AZD5582: 10 nM to 100 nM (Dissolved in DMSO).
-
Vehicle Control: DMSO (Matched concentration, <0.1%).
-
Positive Control: PMA (50 ng/mL) + Ionomycin (1 µM) (for maximal HIV induction comparison).
-
-
Duration:
-
24 Hours: Optimal for observing host gene changes (NFKB2, RELB).
-
48 Hours: Optimal for observing peak HIV RNA induction.
-
Step 3: RNA Extraction & Quantification
-
Lysis: Lyse 2-5 million cells in RLT buffer (Qiagen) with
-mercaptoethanol. -
RT-qPCR Targets:
-
Housekeeping: TBP or IPO8 (More stable in T cells than GAPDH).
-
Host: NFKB2 (Forward: 5'-GGCATCCGTCCATGTGTGT-3', Reverse: 5'-CTGGCTCGTCCGAGTGA-3').
-
Viral: HIV-1 Gag (SK38/SK39 primers) or LTR-Gag junction.
-
Validation & Quality Control
To ensure scientific integrity (E-E-A-T), every experiment must include self-validating controls.
-
Proximal Target Engagement (Western Blot):
-
Before assessing transcription, confirm the drug worked mechanistically.
-
Blot for cIAP1: It should be absent (degraded) within 1-2 hours of treatment.
-
Blot for p52: You should see the appearance of the p52 band (processed from p100) at 24 hours.
-
-
Off-Target Safety Check (Flow Cytometry):
-
Stain for CD69 and CD25 at 24/48 hours.
-
Success Criteria: AZD5582 treated cells should look identical to DMSO controls (Low/Negative). If CD69 is high, the cells were likely activated by contamination or handling, invalidating the "resting" context.
-
-
Toxicity (Viability Dye):
-
AZD5582 is generally non-toxic to resting cells at <100nM. Use a Fixable Viability Dye to confirm viability >90%.
-
References
-
Nixon, C. C., et al. (2020).[7] Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo.[2][3][4][8][9] Nature, 578(7793), 160–165. [Link]
-
Pache, L., et al. (2015). BIRC2/cIAP1 Is a Negative Regulator of HIV-1 Transcription and a Therapeutic Target. Cell Host & Microbe, 18(3), 345–353. [Link]
-
Packer, H. S., et al. (2020).[7] SMAC Mimetics as Latency Reversing Agents: Opportunities and Challenges. Frontiers in Immunology, 11, 580975. [Link]
-
Beliakova-Bethell, N., et al. (2019).[10] Transcriptome assessment of the effects of the histone deacetylase inhibitor romidepsin on resting CD4+ T cells from HIV-infected donors. Journal of Virology, 93(6), e02096-18. (Used for comparative transcriptomics of LRAs).[10][11] [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Altered Response Pattern following AZD5582 Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cfar.ucsd.edu [cfar.ucsd.edu]
- 6. CD8 Lymphocyte Depletion Enhances the Latency Reversal Activity of the SMAC Mimetic AZD5582 in ART-Suppressed Simian Immunodeficiency Virus-Infected Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Researchers reverse HIV latency, important scientific step toward cure | EurekAlert! [eurekalert.org]
- 8. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Altered Response Pattern following AZD5582 Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Solubilization of AZD5582 Dihydrochloride for In Vivo Injection
Abstract
This document provides a detailed protocol and technical guidance for the solubilization of AZD5582 dihydrochloride, a potent dimeric Smac mimetic and Inhibitor of Apoptosis Protein (IAP) antagonist, for in vivo research applications. While the dihydrochloride salt form of AZD5582 confers some aqueous solubility, achieving stable and biocompatible formulations at concentrations suitable for preclinical studies requires a multi-component vehicle system. This guide explains the rationale behind the chosen formulation, provides a step-by-step methodology for preparation, and offers insights into quality control and safe handling. The protocol is designed for researchers in oncology, immunology, and drug development to ensure consistent and reliable preparation of AZD5582 for injection in animal models.
Introduction: AZD5582 as a Therapeutic Agent
AZD5582 is a synthetic, dimeric small molecule designed to mimic the endogenous mitochondrial protein SMAC/DIABLO.[1][2] It functions as a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs), binding with high affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP (IC50 values of 15, 21, and 15 nM, respectively).[3] IAPs are frequently overexpressed in cancer cells, where they suppress apoptosis by inhibiting caspases.[4][5] By antagonizing IAPs, AZD5582 promotes the degradation of cIAP1/2 and relieves the inhibition of caspases, thereby sensitizing cancer cells to apoptosis.[6] Its ability to induce tumor regression in xenograft models makes it a compound of significant interest for cancer therapy, both as a monotherapy and in combination with other agents.[7][8]
The Formulation Challenge: Beyond Simple Aqueous Solubility
The dihydrochloride salt of AZD5582 improves its solubility in aqueous solutions, with reports indicating solubility of over 7 mg/mL in a pH range of 4-6.[7] However, for in vivo administration, several factors necessitate a more complex formulation strategy:
-
Concentration Requirements: The required dose for an animal model may demand a higher concentration than is readily achievable or stable in simple saline or buffered solutions.
-
Physiological pH: The optimal solubility pH of 4-6 is not physiological. Injecting acidic solutions can cause irritation, pain, and tissue damage at the injection site. A well-designed vehicle must maintain the compound's solubility at a biocompatible pH.
-
Stability upon Injection: A major challenge for poorly soluble compounds is preventing precipitation upon injection into the bloodstream, where dilution and physiological pH can cause the drug to crash out of solution, potentially leading to embolism and erratic bioavailability.[9]
-
Biocompatibility: The chosen excipients must be non-toxic and well-tolerated at the volumes and concentrations administered to the animal models.[10]
To address these challenges, a multi-component vehicle system utilizing a combination of solvents, co-solvents, and surfactants is a proven and effective strategy.[11][12]
Recommended Solubilization Protocol for AZD5582 Dihydrochloride
This protocol describes the preparation of a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . This formulation is widely used for preclinical studies of poorly soluble compounds and has been specifically reported to yield a clear solution of AZD5582 at concentrations of at least 2.5 mg/mL.[13][14][15][16]
Materials and Reagents
| Reagent/Material | Grade | Recommended Source (Example) | Purpose |
| AZD5582 dihydrochloride | ≥98% Purity | MedChemExpress (HY-110346) | Active Pharmaceutical Ingredient |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich (D2650) | Primary organic solvent |
| Polyethylene glycol 300 (PEG300) | ACS Reagent | Sigma-Aldrich (P3015) | Co-solvent, viscosity modifier |
| Tween-80 (Polysorbate 80) | Low-peroxide | Sigma-Aldrich (P8074) | Surfactant, emulsifier |
| Saline, 0.9% NaCl | Sterile, for injection | Baxter (2F7124) | Aqueous vehicle, tonicity agent |
| Sterile, pyrogen-free vials | N/A | VWR | Final product container |
| 0.22 µm Syringe Filter | Sterile, PVDF or PES | Millipore (SLGP033RS) | Sterilization of final solution |
Experimental Workflow Diagram
The following diagram outlines the sequential steps for preparing the AZD5582 injection solution. Adhering to the specified order of solvent addition is critical to prevent precipitation.
Caption: Workflow for AZD5582 dihydrochloride solubilization.
Step-by-Step Methodology
This procedure is for preparing 1 mL of a 2.5 mg/mL solution. Volumes can be scaled as needed.
-
Preparation: In a sterile vial, weigh out 2.5 mg of AZD5582 dihydrochloride powder.
-
Initial Solubilization: Add 100 µL of anhydrous DMSO to the vial.
-
Rationale: DMSO is a powerful aprotic solvent that effectively dissolves many poorly soluble organic compounds.[10] Starting with a small volume of a strong solvent ensures the compound is fully solubilized before introducing co-solvents that might otherwise cause precipitation.
-
-
Ensure Complete Dissolution: Vortex or sonicate the mixture gently until the powder is completely dissolved and the solution is clear.
-
Add Co-solvent: Add 400 µL of PEG300 to the DMSO solution. Mix thoroughly by inversion or gentle vortexing.
-
Rationale: PEG300 is a water-miscible co-solvent that helps to bridge the polarity gap between DMSO and the final aqueous vehicle. It helps maintain the drug's solubility as the aqueous component is added.[11]
-
-
Add Surfactant: Add 50 µL of Tween-80. Mix thoroughly until the solution is homogeneous.
-
Rationale: Tween-80 is a non-ionic surfactant that stabilizes the formulation by forming micelles and preventing the drug from precipitating.[12] This is particularly important for maintaining stability upon intravenous injection and dilution in blood.
-
-
Final Dilution: Add 450 µL of sterile 0.9% saline to bring the total volume to 1 mL. Mix gently but thoroughly.
-
Quality Control: Visually inspect the final solution. It should be a clear, colorless to pale yellow solution, free of any visible particulates or precipitation.
-
Sterilization: Using a sterile syringe, draw up the solution and pass it through a 0.22 µm sterile syringe filter into a final sterile, pyrogen-free vial.
-
Rationale: Parenteral injections must be sterile to prevent infection. Filtration is the standard method for sterilizing heat-labile solutions.
-
-
Storage: Store the final solution at 4°C for short-term use (recommended within 24-48 hours). For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, though freeze-thaw stability should be validated.[13]
In Vivo Administration Guidelines
-
Vehicle Control: Always include a control group of animals that receives the vehicle solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) without the active compound. This is critical to differentiate any effects of the drug from those of the vehicle itself.[10]
-
Route of Administration: This formulation is suitable for intravenous (IV) or intraperitoneal (IP) injection. Studies have successfully administered AZD5582 intravenously.[7][17]
-
Dosing Volume: The injection volume should be determined based on the animal's weight and institutional guidelines (e.g., typically ≤10 mL/kg for mice via IP injection).
-
Observation: Monitor animals post-injection for any signs of adverse reactions, such as distress, irritation at the injection site, or changes in behavior. While this vehicle is common, individual compound formulations can sometimes cause unexpected effects.
Safety and Handling
-
Compound Handling: AZD5582 is a potent cytotoxic agent. Handle the powder and concentrated solutions in a chemical fume hood or other ventilated enclosure. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Solvent Handling: DMSO is known to readily penetrate the skin and can carry dissolved substances with it. Always wear appropriate chemical-resistant gloves (nitrile is sufficient for incidental contact) when handling DMSO and its solutions.
-
Disposal: Dispose of all waste materials (vials, syringes, unused solution) in accordance with institutional guidelines for chemical and cytotoxic waste.
References
-
Valentine, J. M., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]
-
ResearchGate. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?. Retrieved from [Link]
-
ResearchGate. (2025). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat | Request PDF. Retrieved from [Link]
-
ChemBK. (2024). AZD-5582. Retrieved from [Link]
-
Washington State University. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Retrieved from [Link]
-
PubMed. (2022). Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles. Retrieved from [Link]
-
Nix, J. C., et al. (2020). Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo. Nature. Retrieved from [Link]
-
Bai, L., et al. (2014). Potency and Selectivity of SMAC/DIABLO Mimetics in Solid Tumor Therapy. Molecules. Retrieved from [Link]
-
Chen, Y.-C., & Chen, C. H. A. (2021). An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment. Cancers. Retrieved from [Link]
-
Cippitelli, C., et al. (2013). Smac mimetics induce inflammation and necrotic tumour cell death by modulating macrophage activity. Cell Death and Disease. Retrieved from [Link]
-
ResearchGate. (2023). How do I prepare a 4% DMSO and 1% Tween 80 vehicle?. Retrieved from [Link]
-
Burke, Z. D., et al. (2022). Altered Response Pattern following AZD5582 Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants. Journal of Virology. Retrieved from [Link]
-
San Diego CFAR. (2019). Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo. Retrieved from [Link]
-
Oncogene. (2012). Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner. PMC. Retrieved from [Link]
-
PubMed. (2022). Altered Response Pattern following AZD5582 Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants. Retrieved from [Link]
-
ResearchGate. (2025). Is 1% DMSO, 40% PEG300, 5% Tween-80, and 54% Saline safe for IV injections?. Retrieved from [Link]
-
Fulda, S., & Vucic, D. (2007). The Inhibitor of Apoptosis Proteins as Therapeutic Targets in Cancer. Clinical Cancer Research. Retrieved from [Link]
-
National Institutes of Health. (2013). Design, synthesis and evaluation of inhibitor of apoptosis protein (IAP) antagonists that are highly selective for the BIR2 domain of XIAP. PMC. Retrieved from [Link]
-
MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]
-
Frontiers. (2025). Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. Retrieved from [Link]
-
ResearchGate. (n.d.). Abstract 139: The identification of potent inhibitor of apoptosis protein (IAP) inhibitors for clinical development | Request PDF. Retrieved from [Link]
-
Merck. (n.d.). IAP Inhibition. Retrieved from [Link]
Sources
- 1. Potency and Selectivity of SMAC/DIABLO Mimetics in Solid Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. IAP Inhibition [merckgrouponcology.com]
- 6. chembk.com [chembk.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. lifetechindia.com [lifetechindia.com]
- 17. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of AZD 5582 Stock Solutions
Introduction & Scientific Context
AZD 5582 is a potent, dimeric SMAC (Second Mitochondria-derived Activator of Caspases) mimetic.[1][2][3] It functions as a pan-IAP antagonist, binding with high affinity to the BIR3 domains of cIAP1 , cIAP2 , and XIAP .[1][3]
Unlike monomeric mimetics, the dimeric structure of AZD 5582 allows it to simultaneously engage two BIR domains, leading to the rapid induction of cIAP1/2 autoubiquitylation and proteasomal degradation. This degradation triggers two distinct downstream effects depending on the cellular context:
-
Apoptosis Induction: Removal of IAP inhibition on Caspases (specifically Caspase-3/9).[1][2]
-
Non-Canonical NF-
B Activation: Stabilization of NIK (NF- B inducing kinase), which is normally degraded by cIAP1/2, leading to HIV latency reversal in specific T-cell subsets.[1][2]
Mechanism of Action
The following diagram illustrates the critical signaling node AZD 5582 disrupts.
Figure 1: AZD 5582 induces cIAP degradation, releasing the brake on both NIK-driven NF-
Physicochemical Properties & The "Salt Trap"
CRITICAL WARNING: AZD 5582 is commercially available in two primary forms. You must verify the label on your specific vial. Using the wrong molecular weight (MW) will result in significant concentration errors (up to ~7% deviation).[1][2]
| Property | AZD 5582 (Free Base) | AZD 5582 (Dihydrochloride) |
| CAS Number | 1258392-53-8 | 1883545-51-4 |
| Molecular Weight | 1015.29 g/mol | 1088.21 g/mol |
| Appearance | White to off-white solid | White solid |
| Solubility (DMSO) | ~100 mM (High) | ~100 mM (High) |
| Solubility (Water) | Insoluble | Soluble (up to 100 mM) |
Note: The protocol below assumes the Free Base (MW 1015.29).[1][2] If you have the Dihydrochloride salt, adjust the mass required by multiplying by 1.07.[1][2]
Preparation Protocol: 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, the standard concentration for most in vitro assays (IC
Materials Required[1][2][3][7][8][9][10][11][12]
-
Solvent: Dimethyl sulfoxide (DMSO), Anhydrous,
99.9% (Sigma-Aldrich or equivalent).[1][2]-
Why Anhydrous? DMSO is hygroscopic.[5] Absorbed water can cause compound precipitation over time and hydrolysis of sensitive amide bonds.
-
-
Vials: Amber glass vials or polypropylene microcentrifuge tubes (light protection is recommended).
Calculation Table (Target: 10 mM)
Use the formula:
| Mass of AZD 5582 (Free Base) | Volume of DMSO Required (for 10 mM) |
| 1 mg | 98.49 |
| 5 mg | 492.47 |
| 10 mg | 984.94 |
| 25 mg | 2.46 mL |
Step-by-Step Procedure
Figure 2: Workflow for reconstituting AZD 5582 to ensure sterility and concentration accuracy.
-
Equilibration: Allow the product vial to warm to room temperature (RT) before opening.
-
Consolidation: Briefly centrifuge the vial (3,000 x g for 10 seconds) to ensure all powder is at the bottom.
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.
-
Tip: Do not touch the pipette tip to the powder to avoid cross-contamination.
-
-
Dissolution: Vortex vigorously for 1 minute.
-
Observation: The solution should be clear and colorless. If particles remain, warm the solution to 37°C for 2-3 minutes and vortex again. AZD 5582 is generally very soluble in DMSO.
-
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 10
L to 50 L).
Storage & Stability
| Storage Condition | Temperature | Stability Estimate |
| Solid Powder | -20°C | 3 Years |
| DMSO Stock | -80°C | 6 Months (Recommended) |
| DMSO Stock | -20°C | 1 Month |
| DMSO Stock | 4°C / RT | < 24 Hours (Use immediately) |
-
Light Sensitivity: Store in the dark.
-
Freeze-Thaw: Maximum 1 cycle recommended.[1][2] If a precipitate forms upon thawing, sonicate for 5 minutes. If precipitate persists, discard.
Usage in Biological Assays[1][2][3][8]
In Vitro (Cell Culture)[1][2][3][4][8]
-
Dilution Strategy: Perform serial dilutions in DMSO first, then add to the media.
-
DMSO Limit: Ensure the final DMSO concentration in the culture well is
(ideally ). -
Controls: Always run a "Vehicle Control" (DMSO only) to rule out solvent toxicity.
In Vivo Formulation (Mouse Models)
For researchers moving to xenograft models (e.g., MDA-MB-231), a standard DMSO stock is not suitable for direct injection.[1][2] A common solubility-optimized formulation is:
-
10% DMSO (Solubilizer)
-
45% Saline (Diluent)
Protocol: Dissolve AZD 5582 in DMSO first.[5] Add PEG300 and vortex. Add Tween 80 and vortex. Finally, add Saline. The solution must remain clear.
References
-
Hennessy, E. J., et al. (2013).[1] Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (AZD5582).[1][3] Journal of Medicinal Chemistry.
-
Nixon, C. C., et al. (2020).[1][2] Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo.[1][2][6] Nature. [1][2]
-
Cayman Chemical. AZD 5582 Product Information & Physical Data.
-
Selleckchem. AZD5582 Datasheet and In Vivo Formulation Guide.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (AZD5582) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | SMAC Mimetics as Therapeutic Agents in HIV Infection [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent | bioRxiv [biorxiv.org]
optimal AZD 5582 concentration for cIAP1 degradation western blot
Application Notes and Protocols
Topic: Optimal AZD5582 Concentration for cIAP1 Degradation Western Blot Audience: Researchers, scientists, and drug development professionals.
Guide to Characterizing AZD5582-Mediated cIAP1 Degradation: A Mechanistic Approach
As a Senior Application Scientist, this guide is designed to provide a comprehensive, field-tested framework for determining the optimal concentration of AZD5582, a potent SMAC mimetic, for inducing the degradation of cellular inhibitor of apoptosis protein 1 (cIAP1). This protocol emphasizes not just the "how" but the "why," ensuring that your experiments are built on a solid mechanistic foundation for robust and interpretable results.
Scientific Foundation: The "Why" Behind the Western Blot
Inhibitor of Apoptosis (IAP) proteins are critical regulators of cell survival and signaling pathways.[1] Among them, cIAP1 functions as an E3 ubiquitin ligase, playing a pivotal role in suppressing apoptosis and modulating NF-κB signaling.[2][3] Specifically, cIAP1 constitutively targets NF-κB-inducing kinase (NIK) for proteasomal degradation, thereby keeping the non-canonical NF-κB pathway inactive.[1][3]
AZD5582 is a second-generation, bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic designed to antagonize IAP proteins.[4][5][6] It potently binds to the BIR3 domains of cIAP1, cIAP2, and XIAP.[6] This binding event forces a conformational change in cIAP1, triggering its intrinsic E3 ligase activity to catalyze its own auto-ubiquitination, followed by rapid proteasomal degradation.[2][7]
The degradation of cIAP1 is a key pharmacodynamic biomarker of AZD5582 activity. It liberates NIK from destruction, allowing it to accumulate and activate the non-canonical NF-κB pathway, which involves the processing of the p100 subunit to the active p52 subunit.[4][8][9] Therefore, a Western blot experiment to measure cIAP1 degradation is the primary method to confirm target engagement and establish a biologically active concentration range for AZD5582 in your specific cellular model.
Caption: Mechanism of AZD5582-induced cIAP1 degradation and NF-κB activation.
Experimental Strategy: A Two-Phase Approach for Optimal Results
To efficiently determine the optimal AZD5582 concentration, we recommend a two-phase experimental workflow. This ensures a comprehensive understanding of both the dose-dependency and the kinetics of cIAP1 degradation.
-
Phase 1: Dose-Response Titration. The goal is to identify the effective concentration range. Cells are treated with a broad range of AZD5582 concentrations for a fixed, intermediate time point (e.g., 6-8 hours). This duration is typically sufficient to observe significant degradation without being confounded by longer-term cellular responses.
-
Phase 2: Time-Course Analysis. Using the optimal concentration (or a narrow range) identified in Phase 1, a time-course experiment is performed. This reveals the kinetics of cIAP1 degradation, answering questions like "How quickly is the target degraded?" and "How long does the degradation persist?".
Caption: Two-phase workflow for determining optimal AZD5582 conditions.
Materials and Reagents
-
Cell Line: Select a relevant cell line. AZD5582 has shown activity in breast cancer (MDA-MB-231)[6], pancreatic cancer (BxPC-3, PanC-1)[10], and hematopoietic cells (Jurkat, primary CD4+ T cells)[8].
-
Compound: AZD5582 (MedChemExpress, Selleckchem, etc.)
-
Primary Antibodies:
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Buffers & Reagents:
-
Cell culture medium (DMEM/RPMI), FBS, Penicillin-Streptomycin.
-
DMSO (for AZD5582 stock solution).
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
Tris-Glycine SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate.
-
Detailed Experimental Protocols
Protocol 1: Cell Culture and AZD5582 Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. This prevents artifacts from over-confluency while ensuring sufficient protein yield.
-
Compound Preparation: Prepare a 10 mM stock solution of AZD5582 in DMSO. From this, create serial dilutions in complete cell culture medium to achieve the final desired concentrations.
-
For Dose-Response: A suggested range is 0 (vehicle control), 0.1, 1, 10, 100, and 1000 nM. AZD5582 is highly potent, with cIAP1 degradation observed at sub-nanomolar concentrations in sensitive lines.[6][8][14]
-
For Time-Course: Prepare the single optimal concentration determined from Phase 1 (e.g., 10 nM or 100 nM).
-
-
Treatment: Aspirate old medium from cells and replace it with the medium containing the appropriate AZD5582 concentration or vehicle (DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Return plates to the incubator (37°C, 5% CO₂) for the designated time period (e.g., 6 hours for dose-response; 0, 1, 4, 8, 24 hours for time-course).
Protocol 2: Protein Lysate Preparation and Quantification
-
Harvesting: After incubation, place plates on ice. Aspirate the medium and wash cells once with ice-cold PBS.
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer (supplemented with inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Collection: Carefully transfer the supernatant (containing the soluble protein) to a new, clean tube. Avoid disturbing the pellet.
-
Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's protocol. This step is critical for ensuring equal protein loading on the gel.
Protocol 3: Western Blotting
-
Sample Preparation: Based on the BCA results, normalize the concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-15% Tris-Glycine gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer system is recommended for quantitative accuracy.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cIAP1, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 to 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 7).
-
Detection: Apply ECL substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using a digital imager.
-
Stripping and Re-probing: The same membrane can be stripped and re-probed for p100/p52 and the loading control to ensure data consistency.
Data Analysis and Expected Outcomes
-
Primary Readout: A dose- and time-dependent decrease in the intensity of the cIAP1 band (~68-70 kDa).
-
Confirmatory Readout: A corresponding decrease in the p100 band (~100 kDa) and the appearance or increase of the p52 band (~52 kDa). This confirms the downstream functional consequence of cIAP1 degradation.[8][15]
-
Loading Control: The loading control band (e.g., GAPDH at ~37 kDa) should remain consistent across all lanes, validating the experiment.
Table 1: Representative AZD5582 Concentrations for cIAP1 Degradation from Published Literature
| Cell Line Type | Effective Concentration Range | Incubation Time | Reference |
| Breast Cancer (MDA-MB-231) | Sub-nanomolar | Not Specified | [6] |
| Pancreatic Cancer (BxPC-3) | 100 nM | 24 hours | [10] |
| NSCLC (H1975) | 20 nM | 17-25 hours | [16] |
| Primary CD4+ T Cells | > 0.1 nM | 24 hours | [8] |
| Chronic Lymphocytic Leukemia | 0.1 - 1 nM | 4-48 hours | [14] |
Note: These values serve as a starting point. The optimal concentration must be empirically determined for your specific cell line and experimental conditions.
Troubleshooting
| Problem | Possible Cause | Solution |
| No cIAP1 Degradation | 1. AZD5582 concentration too low.2. Incubation time too short.3. Cell line is resistant.4. Inactive compound. | 1. Increase concentration range.2. Increase incubation time.3. Check for high basal expression of XIAP or other resistance mechanisms.[10]4. Verify compound activity with a positive control cell line. |
| Weak or No cIAP1 Signal | 1. Low endogenous cIAP1 expression.2. Poor antibody performance.3. Insufficient protein loaded. | 1. Load more protein (40-50 µg).2. Validate antibody with a positive control lysate; try a different antibody clone.3. Re-run with higher protein amount. |
| Inconsistent Loading Control | 1. Inaccurate protein quantification.2. Pipetting errors during loading. | 1. Repeat BCA assay carefully.2. Use high-quality pipette tips; practice loading technique. |
| High Background on Blot | 1. Insufficient blocking.2. Antibody concentration too high.3. Inadequate washing. | 1. Increase blocking time to 2 hours or switch blocking agent (e.g., milk to BSA).2. Titrate primary and secondary antibodies.3. Increase number and duration of TBST washes. |
References
-
Varfolomeev, E., et al. (2007). IAP antagonists induce autoubiquitination of c-IAPs, NF-kappaB activation, and TNFalpha-dependent apoptosis. Cell. Available at: [Link]
-
Lee, E., et al. (2016). A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer. Oncotarget. Available at: [Link]
-
Flygare, J.A., et al. (2010). Targeting IAPs: NF-κB signaling pathways play a critical role in IAP antagonist induced apoptosis. Cancer Research. Available at: [Link]
-
Kearney, C.J., et al. (2015). IAP antagonists enhance T cell activation through the induction of alternative NF-κB signaling. Journal for ImmunoTherapy of Cancer. Available at: [Link]
-
Pache, L., et al. (2018). The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent. bioRxiv. Available at: [Link]
-
Mahlakoiv, T., et al. (2021). SMAC Mimetics as Therapeutic Agents in HIV Infection. Frontiers in Immunology. Available at: [Link]
-
Dubrez-Daloz, L., et al. (2016). Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling. Seminars in Cell & Developmental Biology. Available at: [Link]
-
Nixon, C.C., et al. (2020). Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo. Nature. Available at: [Link]
-
Lee, E., et al. (2016). A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer. ResearchGate. Available at: [Link]
-
Hennessy, E.J., et al. (2013). Discovery of a Novel Class of Dimeric Smac Mimetics as Potent IAP Antagonists Resulting in a Clinical Candidate for the Treatment of Cancer (AZD5582). Journal of Medicinal Chemistry. Available at: [Link]
-
Steele, A.J., et al. (2014). AZD5582 is a potent inhibitor of IAP proteins in CLL cells, but is not cytotoxic. British Journal of Haematology. Available at: [Link]
-
Vince, J.E., et al. (2016). Immunoblot Analysis of the Regulation of TNF Receptor Family-Induced NF-κB Signaling by c-IAP Proteins. Methods in Molecular Biology. Available at: [Link]
-
Nixon, C.C., et al. (2020). AZD5582 ex vivo target engagement. ResearchGate. Available at: [Link]
Sources
- 1. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IAP antagonists induce autoubiquitination of c-IAPs, NF-kappaB activation, and TNFalpha-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunoblot Analysis of the Regulation of TNF Receptor Family-Induced NF-κB Signaling by c-IAP Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | SMAC Mimetics as Therapeutic Agents in HIV Infection [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cIAP1 antibody (10022-1-AP) | Proteintech [ptglab.co.jp]
- 12. c-IAP1 (E6R2S) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. c-IAP1 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
Application Note: Quantifying the Synergy of AZD5582 and TRAIL in Cancer Cell Lines Using Luminescent Viability Assays
Introduction
The selective induction of apoptosis in cancer cells is a primary goal of targeted cancer therapy.[1][2] Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a member of the TNF superfamily, is a promising therapeutic agent because it can trigger apoptosis in transformed cells while largely sparing normal tissues.[1][3] However, the clinical efficacy of TRAIL receptor agonists has been limited, often due to intrinsic or acquired resistance in tumor cells.[2][4]
A key mechanism of TRAIL resistance involves the overexpression of Inhibitor of Apoptosis Proteins (IAPs), which function to suppress caspase activity and halt the apoptotic cascade.[3] AZD5582 is a potent, second-generation small molecule mimetic of the Second Mitochondrial Activator of Caspases (SMAC), which functions as a dual inhibitor of cIAP1, cIAP2, and XIAP.[5][6][7] By antagonizing these IAPs, AZD5582 can restore the apoptotic potential of cancer cells, suggesting a strong rationale for its combination with TRAIL to overcome resistance and enhance therapeutic efficacy.[4][8]
This application note provides a detailed protocol for assessing the synergistic cytotoxicity of combining AZD5582 and TRAIL in cancer cell lines. We will focus on the use of the CellTiter-Glo® Luminescent Cell Viability Assay, a robust method that quantifies ATP as an indicator of metabolically active cells.[9] The principles and methodologies described herein are adaptable to other viability assays (e.g., MTS, resazurin) and serve as a comprehensive guide for researchers investigating novel cancer co-therapies.
Mechanism of Action and Synergy
Understanding the underlying signaling pathways is critical to designing and interpreting combination studies. TRAIL initiates the extrinsic apoptosis pathway, while AZD5582 dismantles a key resistance mechanism.
TRAIL Signaling:
-
Receptor Binding: Trimeric TRAIL binds to its death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the cell surface.[1][10][11]
-
DISC Formation: This binding event induces receptor trimerization and the recruitment of the adaptor protein FADD (Fas-Associated Death Domain).[1][2] FADD, in turn, recruits procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[1][12]
-
Caspase-8 Activation: Within the DISC, procaspase-8 molecules are brought into close proximity, leading to their auto-cleavage and activation.[10][13]
-
Executioner Caspase Activation: Activated caspase-8 can then directly cleave and activate downstream executioner caspases, such as caspase-3 and -7, leading to the cleavage of cellular substrates like PARP and ultimately, apoptosis.[3]
AZD5582's Role: In many cancer cells, the TRAIL-induced apoptotic signal is suppressed by IAP proteins.
-
XIAP directly binds to and inhibits the activity of caspases-3, -7, and -9.[5]
-
cIAP1/2 can ubiquitinate and target components of the DISC for degradation, dampening the signal.[5]
AZD5582, by mimicking the endogenous IAP-inhibitor SMAC, binds to the BIR3 domains of cIAP1/2 and XIAP.[5][7] This action has a dual effect:
-
It prevents XIAP from inhibiting executioner caspases.
-
It induces the rapid auto-ubiquitination and proteasomal degradation of cIAP1 and cIAP2, which removes their inhibitory effect on caspase-8 activation.[3][14]
The Synergy: By removing the IAP-mediated "brakes" on the system, AZD5582 allows the TRAIL-initiated signal to proceed unchecked, leading to robust caspase-8 and caspase-3/7 activation and a profound apoptotic response that is significantly greater than the effect of either agent alone.[4][8][15]
Signaling Pathway Diagram
The following diagram illustrates the synergistic mechanism between TRAIL and AZD5582.
Caption: TRAIL and AZD5582 apoptotic synergy pathway.
Experimental Design and Protocol
Materials and Reagents
-
Cell Lines: Select a panel of relevant cancer cell lines (e.g., breast, pancreatic, neuroblastoma).[4][16] Include lines with known or suspected resistance to TRAIL.
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.
-
Reagents:
-
AZD5582 (Stock solution in DMSO)
-
Recombinant Human TRAIL/Apo2L (Stock solution in sterile PBS or water)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar).[9]
-
DMSO (Cell culture grade)
-
Sterile PBS
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Luminometer capable of reading 96-well plates
-
Multichannel pipette
-
Sterile, opaque-walled 96-well plates (for luminescence assays).[17]
-
Experimental Workflow
The overall workflow involves seeding cells, treating them with a matrix of drug concentrations, incubating, and finally measuring viability.
Caption: High-level experimental workflow for the combination assay.
Detailed Step-by-Step Protocol
Day 1: Cell Seeding
-
Cell Culture: Culture cells under standard conditions until they reach ~80% confluency.
-
Harvest and Count: Harvest cells using trypsin (for adherent cells) and perform an accurate cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Seeding: Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL for a 96-well plate). This density should be optimized beforehand to ensure cells remain in logarithmic growth phase throughout the experiment.[18]
-
Plate Cells: Using a multichannel pipette, add 100 µL of the cell suspension to each well of a white, opaque-walled 96-well plate. Include wells for "media only" (no cells) to determine background luminescence.[19]
-
Incubation: Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach and recover.
Day 2: Drug Treatment
-
Prepare Drug Dilutions:
-
Prepare serial dilutions of AZD5582 and TRAIL in culture medium at 2x the final desired concentration.
-
A typical concentration range for AZD5582 might be 0.1 nM to 1000 nM, and for TRAIL, 0.1 ng/mL to 100 ng/mL.[15] These should be optimized for each cell line.
-
Prepare dilutions for single-agent controls and combination treatments.
-
Prepare a vehicle control (e.g., medium with the highest concentration of DMSO used for AZD5582).
-
-
Add Drugs to Plate:
-
Carefully remove the plates from the incubator.
-
Add 100 µL of the 2x drug solutions to the corresponding wells containing 100 µL of cells in medium. This will bring the total volume to 200 µL and the drug concentrations to 1x.
-
Ensure all single-agent and combination doses are represented, along with vehicle-only controls.
-
-
Incubation: Return the plate to the incubator for the desired treatment period (e.g., 48-72 hours).[14][18]
Day 5: Cell Viability Measurement (using CellTiter-Glo®)
-
Equilibrate Plate: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[19]
-
Prepare Reagent: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the working reagent, as per the manufacturer's protocol.[17] Allow the reagent to equilibrate to room temperature.
-
Add Reagent: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 200 µL of reagent to 200 µL of medium/cells).[9][19]
-
Mix: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[19]
-
Incubate: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][19]
-
Read Luminescence: Measure the luminescence of each well using a plate reader.
Data Analysis and Interpretation
Data Normalization
First, process the raw luminescence data to calculate the percent viability for each condition.
-
Subtract Background: Average the luminescence values from the "media only" wells and subtract this background from all other readings.
-
Calculate Percent Viability: Normalize the data to the vehicle-treated control wells (which represent 100% viability).
Percent Viability = (LuminescenceTreated / LuminescenceVehicle Control) x 100
Synergy Quantification
To determine if the combination effect is synergistic, additive, or antagonistic, a quantitative model is required. The Chou-Talalay method, which calculates a Combination Index (CI), is a widely accepted standard.[20][21][22]
-
CI < 1: Indicates synergy (the combined effect is greater than the sum of individual effects).
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism (the combined effect is less than the sum of individual effects).[20]
Specialized software (e.g., CompuSyn) or custom scripts can be used to calculate CI values from the dose-response matrix data.[23] The calculation requires the dose-effect curves for each drug alone and in combination.[23]
Data Presentation
Results should be presented clearly. A dose-response matrix table is an effective way to display the raw viability data.
| AZD5582 (nM) | TRAIL: 0 ng/mL | TRAIL: 1 ng/mL | TRAIL: 10 ng/mL | TRAIL: 100 ng/mL |
| 0 | 100% | 95% | 80% | 65% |
| 0.1 | 98% | 85% | 60% | 35% |
| 1 | 96% | 70% | 30% | 10% |
| 10 | 90% | 55% | 15% | 5% |
| 100 | 85% | 40% | 8% | 2% |
| Table 1: Example of a dose-response matrix showing percent cell viability. |
The calculated Combination Index values can be plotted against the fraction of cells affected (Fa) to visualize synergy across a range of effect levels.
Troubleshooting
-
High Well-to-Well Variability: Ensure uniform cell seeding and proper mixing after reagent addition. Edge effects can be minimized by not using the outer wells of the plate or by using specialized lids.[24]
-
Low Luminescent Signal: The initial cell seeding density may be too low, or the incubation time may be too short. Optimize these parameters for your specific cell line.
-
Inconsistent Results: Ensure consistency in reagent preparation, incubation times, and instrument settings. Use calibrated pipettes and perform experiments in triplicate.
Conclusion
The combination of AZD5582 and TRAIL represents a promising therapeutic strategy to overcome apoptosis resistance in cancer.[8][16][25] The protocol detailed in this application note provides a robust framework for quantifying the synergistic interaction between these two agents in vitro. By carefully designing experiments, meticulously executing the protocol, and applying rigorous data analysis methods like the Chou-Talalay Combination Index, researchers can generate reliable and reproducible data to advance the development of this and other combination therapies.
References
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
- Wang, S. & El-Deiry, W. S. (2022). Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand Signaling Pathways. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/23/23/15135]
- AIVITA. Drug Synergy Calculator - Combination Index (CI) | Chou-Talalay Method. [URL: https://www.aivita.
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. [URL: https://www.promega.com/-/media/files/resources/protcards/celltiter-glo-luminescent-cell-viability-assay-quick-protocol.pdf]
- Nordic Biolabs. CellTiter-Glo® 2.0 Assay. [URL: https://www.nordicbiolabs.com/product/celltiter-glo-2-0-assay-10-ml]
- Vogler, M. et al. (2008). Small-molecule IAP antagonists sensitize cancer cells to TRAIL-induced apoptosis: Roles of XIAP and cIAPs. The Journal of Cell Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2654143/]
- Al-Aamri, H. M. et al. (2023). The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer. Cancers. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10216091/]
- Shirafkan, N. et al. (2021). Harnessing TRAIL-Induced Apoptosis Pathway for Cancer Immunotherapy and Associated Challenges. Frontiers in Immunology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8632610/]
- Guicciardi, M. E. & Gores, G. J. (2024). TNF-Related Apoptosis-Inducing Ligand: Non-Apoptotic Signalling. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/25/6/3349]
- Wikipedia. TRAIL. [URL: https://en.wikipedia.org/wiki/TRAIL]
- Promega Corporation. CellTiter-Glo® 3D Cell Viability Assay Protocol. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/celltiter-glo-3d-cell-viability-assay-protocol.pdf]
- Promega Corporation. CellTiter-Glo® One Solution Assay Protocol. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-glo-one-solution-assay-protocol.pdf]
- Zhao, W. et al. (2020). Current Methods for Quantifying Drug Synergism. Pharmacology & Therapeutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7329588/]
- de Witte, L. et al. (2023). Noncanonical-NF-κB activation and DDX3 inhibition reduces the HIV-1 reservoir by elimination of latently infected cells ex-vivo. Microbiology Spectrum. [URL: https://journals.asm.org/doi/10.1128/spectrum.02103-23]
- Synergyage. Reliable Synergy Calculator to Optimize Your Supplements. [URL: https://synergyage.
- ResearchGate. Combined AZD5582 and TRAIL synergize and induce caspase-dependent cell... [URL: https://www.researchgate.
- Holland, P. M. (2012). TRAIL Signaling and Synergy Mechanisms Used in TRAIL-Based Combination Therapies. Cancer Research. [URL: https://aacrjournals.org/cancerres/article/72/2/317/650073/TRAIL-Signaling-and-Synergy-Mechanisms-Used-in]
- Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research. [URL: https://pubmed.ncbi.nlm.nih.gov/20068163/]
- Moon, J. H. et al. (2015). A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer. Oncotarget. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4741603/]
- Chou, T. C. (2010). Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification. Cancer Research. [URL: https://www.researchgate.
- Ward, E. et al. (2015). Abstract 3813: TRAIL and IAP inhibitor AZD5582 combination treatment induces profound tumor cell death, which is differentially dependent on the mitochondrial apoptotic pathway. Cancer Research. [URL: https://aacrjournals.org/cancerres/article/75/15_Supplement/3813/633458/Abstract-3813-TRAIL-and-IAP-inhibitor-AZD5582]
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143561/]
- Guo, S. et al. (2025). The XIAP inhibitor AZD5582 improves the treatment effect of microwave ablation on hepatocellular carcinoma. Frontiers in Immunology. [URL: https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1332408/full]
- Aittokallio, T. et al. (2018). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6672004/]
- Kuo, Y. C. et al. (2022). Sensitizing TRAIL response via differential modulation of anti- and pro-apoptotic factors by AZD5582 combined with ER nanosomal TRAIL in neuroblastoma. Acta Histochemica. [URL: https://pubmed.ncbi.nlm.nih.gov/35074550/]
- Ward, E. et al. (2015). Caspase-8 activation by TRAIL monotherapy predicts responses to IAPi and TRAIL combination treatment in breast cancer cell lines. Cell Death & Disease. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4632338/]
- Bio-protocol. In Vitro Drug Combination Studies. [URL: https://bio-protocol.org/exchange/miniprotocol-info?id=1010&version=2]
- Hennessy, E. J. et al. (2013). Discovery of a Novel Class of Dimeric Smac Mimetics as Potent IAP Antagonists Resulting in a Clinical Candidate for the Treatment of Cancer (AZD5582). Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm401340p]
- ResearchGate. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer. [URL: https://www.researchgate.
- Kuo, Y. C. et al. (2022). EV-T synergizes with AZD5582 to overcome TRAIL resistance through concomitant suppression of cFLIP, MCL-1, and IAPs in hepatocarcinoma. Acta Histochemica. [URL: https://pubmed.ncbi.nlm.nih.gov/35259590/]
- Nixon, C. C. et al. (2020). Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo. Nature. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7377983/]
- ResearchGate. IAP inhibitor–mediated sensitization of cancer cell lines to TRAIL... [URL: https://www.researchgate.net/figure/IAP-inhibitor-mediated-sensitization-of-cancer-cell-lines-to-TRAIL-killing-is-caspase-8_fig3_23235314]
- Checkpoint Lab. MTT Cell Assay Protocol. [URL: http://txch.org/doctors/dr-terzah-horton/protocols/mtt/]
- Abcam. WST-1 Assay: principles, protocol & best practices for cell viability. [URL: https://www.abcam.com/content/wst-1-assay-principles-protocol-best-practices-for-cell-viability]
- bioRxiv. Synergistic latency reversal by the SMAC mimetic AZD5582 and iBET JQ1, combined with Nef ablation, facilitates immune-mediated elimination of latently HIV-1-infected T-cells. [URL: https://www.biorxiv.org/content/10.1101/2023.10.19.563067v1.full]
Sources
- 1. The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing TRAIL-Induced Apoptosis Pathway for Cancer Immunotherapy and Associated Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule IAP antagonists sensitize cancer cells to TRAIL-induced apoptosis: Roles of XIAP and cIAPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-8 activation by TRAIL monotherapy predicts responses to IAPi and TRAIL combination treatment in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | The XIAP inhibitor AZD5582 improves the treatment effect of microwave ablation on hepatocellular carcinoma [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Tumor Necrosis Factor -Related Apoptosis-Inducing Ligand Signaling Pathways | Encyclopedia MDPI [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sensitizing TRAIL response via differential modulation of anti- and pro-apoptotic factors by AZD5582 combined with ER nanosomal TRAIL in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. nordicbiolabs.se [nordicbiolabs.se]
- 20. punnettsquare.org [punnettsquare.org]
- 21. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 25. EV-T synergizes with AZD5582 to overcome TRAIL resistance through concomitant suppression of cFLIP, MCL-1, and IAPs in hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Formulation of AZD 5582 in PEG300/Tween-80 Systems for In Vivo Administration
Abstract
This application note details the optimized protocol for formulating AZD 5582, a potent SMAC mimetic, for parenteral administration (IV/IP) in mice. While AZD 5582 demonstrates high potency in reversing HIV latency and inducing tumor apoptosis, its hydrophobic peptidomimetic structure requires a precise co-solvent system to ensure bioavailability and prevent precipitation. This guide defines a PEG300/Tween-80 based vehicle system that achieves stable solubility at therapeutic doses (3–10 mg/kg), ensuring consistent pharmacokinetics and minimizing vehicle-induced toxicity.
Introduction & Mechanism of Action
AZD 5582 is a dimeric SMAC (Second Mitochondrial-derived Activator of Caspases) mimetic.[1] It functions by antagonizing Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1 and cIAP2.[2]
Therapeutic Challenge
The primary challenge in formulating AZD 5582 is balancing its lipophilicity (required for cell permeability) with the aqueous solubility needed for intravenous or intraperitoneal injection. Improper formulation leads to micro-precipitation upon contact with physiological fluids, resulting in erratic absorption, embolism risks, or "crashing out" in the syringe.
Mechanism of Action
Upon administration, AZD 5582 binds to the BIR3 domain of cIAP1/2, triggering their auto-ubiquitination and proteasomal degradation. This loss of cIAP stabilizes NF-κB Inducing Kinase (NIK), which then phosphorylates p100, processing it into p52. The p52-RelB complex translocates to the nucleus to activate the non-canonical NF-κB pathway, driving HIV latency reversal or apoptosis in sensitive tumor cells.
Figure 1: Mechanism of AZD 5582 inducing the non-canonical NF-κB pathway via cIAP degradation.[3]
Formulation Strategy: The "Golden Ratio"
For in vivo studies in mice, the most robust vehicle utilizes a Co-solvent + Surfactant approach. The standard PEG300/Tween-80 system is enhanced with a small percentage of DMSO to initiate solubilization, followed by saline dilution.
Recommended Vehicle Composition:
| Component | Percentage (v/v) | Role |
|---|---|---|
| DMSO | 10% | Primary Solubilizer (Stock) |
| PEG 300 | 40% | Co-solvent (prevents precipitation) |
| Tween 80 | 5% | Surfactant (emulsifier/stabilizer) |
| Saline (0.9%) | 45% | Bulk Diluent (tonicity) |
Note: If DMSO is strictly prohibited in your model, see "Alternative Protocol" below, but be aware that solubility limits will decrease.
Detailed Protocol
Materials Required
-
AZD 5582 Dihydrochloride (Store at -80°C; MW ~1088.2 g/mol )
-
DMSO (Dimethyl Sulfoxide), sterile, cell-culture grade.
-
PEG 300 (Polyethylene glycol 300).
-
Sterile Saline (0.9% NaCl) or PBS.
-
Vortex Mixer and Sonicator (water bath).
-
0.22 µm Syringe Filter (PES or PVDF membrane).
Step-by-Step Preparation (Standard 10/40/5/45)
Target: Prepare 1.0 mL of AZD 5582 at 0.5 mg/mL (Suitable for a 5 mg/kg dose in a 20g mouse @ 200 µL injection volume).
-
Calculate Mass: Weigh 0.5 mg of AZD 5582 powder.
-
Primary Solubilization (DMSO):
-
Add 100 µL of DMSO to the powder.
-
Vortex vigorously for 30 seconds.
-
Checkpoint: Ensure the solution is completely clear. If not, sonicate for 1–2 minutes.
-
-
Co-Solvent Addition (PEG 300):
-
Add 400 µL of PEG 300 to the DMSO/Drug mix.
-
CRITICAL: Vortex immediately. Do not let the DMSO and PEG sit unmixed.
-
Why: PEG 300 bridges the lipophilic DMSO and the hydrophilic saline added later.
-
-
Surfactant Addition (Tween 80):
-
Add 50 µL of Tween 80.
-
Vortex gently. Tween 80 is viscous; ensure you pipette accurately (reverse pipetting recommended).
-
-
Bulk Dilution (Saline):
-
Add 450 µL of Sterile Saline.
-
Add saline slowly (dropwise) while vortexing or swirling.
-
Why: Rapid addition of water to a hydrophobic drug solution can cause "shock precipitation."
-
-
Sterilization:
Alternative Protocol (Low DMSO / DMSO-Free)
Use only if DMSO interferes with specific downstream assays.
-
Vehicle: 50% PEG 300 / 10% Tween 80 / 40% Water.
-
Procedure: Dissolve drug directly in PEG 300 (requires extensive sonication/heating to 37°C). Add Tween 80, mix, then add water.
-
Risk: Higher viscosity; more difficult to inject IV.
Figure 2: Step-by-step formulation workflow ensuring solubility stability.
Administration & Dosing Guidelines
Dosing Parameters[3][6][8][9][10]
-
Standard Dose: 3.0 mg/kg (Effective for latency reversal and tumor regression).
-
Route: Intravenous (IV) tail vein or Intraperitoneal (IP).
-
Frequency:
-
Latency Reversal: Single dose often sufficient for acute readout (24-48h).
-
Oncology: Once weekly for 2–3 weeks.
-
Injection Volume Calculation
For a 20 g mouse at 3 mg/kg :
-
Total Drug Needed:
. -
Concentration: If using 0.3 mg/mL solution.
-
Injection Volume:
.
Table 1: Dosing Volume Reference (Concentration: 0.5 mg/mL)
| Mouse Weight (g) | Dose (mg/kg) | Injection Volume (µL) |
|---|---|---|
| 20 | 3.0 | 120 |
| 25 | 3.0 | 150 |
| 30 | 3.0 | 180 |
| 20 | 10.0 | 400 (Split into 2 IP sites recommended) |
Quality Control & Troubleshooting
Visual Inspection (Self-Validation)
Before injecting, hold the vial against a light source.
-
Pass: Solution is crystal clear, colorless to slight yellow.
-
Fail: Cloudiness, visible particulates, or phase separation (oil droplets).
-
Remedy: If cloudy, sonicate at 37°C for 5 mins. If it does not clear, discard. Do not inject cloudy solutions IV (risk of embolism).
-
Stability
-
Fresh Preparation: AZD 5582 in aqueous solution can hydrolyze over time. Prepare fresh immediately before dosing.
-
Stock Storage: The DMSO stock (Step 2) can be stored at -20°C for up to 1 month.[4]
References
-
Nixon, C. C., et al. (2020). Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo. Nature, 578(7793), 160–165.
-
Pache, L., et al. (2020). SMAC Mimetics as Therapeutic Agents in HIV Infection.[3][7] Cell Host & Microbe, 27(5), 706-708.
-
Hennessy, E. J., et al. (2013). Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (AZD5582).[1] Journal of Medicinal Chemistry, 56(24), 9897–9919.[1]
-
MedChemExpress. AZD5582 Product Protocol & Solubility Data.
Sources
- 1. Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (AZD5582) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent | bioRxiv [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 7. Altered Response Pattern following AZD5582 Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Challenge of HIV-1 Latency and the Role of AZD5582
An in-depth guide to the use of AZD5582 for the induction of HIV-1 transcription in peripheral blood mononuclear cells (PBMCs). This document provides the scientific background, detailed experimental protocols, and data analysis framework for researchers in virology and drug development.
Combination antiretroviral therapy (cART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition by suppressing viral replication to undetectable levels in the blood.[1] However, cART does not eliminate the virus. HIV-1 persists in a dormant state within long-lived cells, primarily resting CD4+ T cells, establishing a latent reservoir.[1][2] This reservoir is the primary barrier to a cure, as treatment interruption invariably leads to viral rebound.[1]
The "shock and kill" therapeutic strategy aims to eradicate this reservoir by using Latency-Reversing Agents (LRAs) to reactivate viral gene expression ("shock"), making the latently infected cells visible to the immune system for clearance ("kill").[2][3][4] Numerous LRAs have been investigated, but many exhibit off-target effects or insufficient potency.[5]
AZD5582 is a potent, second-generation SMAC (Second Mitochondrial-derived Activator of Caspases) mimetic.[6][7] It functions by antagonizing Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1 and cIAP2.[6][8] In the context of HIV-1 latency, cIAPs constitutively degrade the NF-κB-inducing kinase (NIK). By inhibiting cIAPs, AZD5582 allows NIK to accumulate, which specifically activates the non-canonical NF-κB signaling pathway.[6][8][9] This pathway culminates in the nuclear translocation of the p52/RelB transcription factor complex, which binds to the HIV-1 Long Terminal Repeat (LTR) and initiates viral transcription.[6][10] This targeted mechanism makes AZD5582 a promising LRA, as it induces robust HIV-1 and SIV RNA expression in vivo with limited global T cell activation.[7][9][11]
This application note provides a comprehensive protocol for treating PBMCs from HIV-1-infected, ART-suppressed individuals with AZD5582 and quantifying the subsequent induction of HIV-1 RNA using reverse transcription-quantitative PCR (RT-qPCR).
Signaling Pathway of AZD5582-Mediated HIV-1 Reactivation
The diagram below illustrates the molecular mechanism by which AZD5582 activates the non-canonical NF-κB pathway to induce HIV-1 transcription.
Caption: AZD5582 inhibits cIAPs, leading to NIK accumulation and activation of the non-canonical NF-κB pathway, driving HIV-1 transcription.
Materials and Reagents
| Reagent/Material | Recommended Source/Specifications |
| Cell Source | Cryopreserved PBMCs from ART-suppressed HIV-1+ donors |
| Density Gradient Medium | Ficoll-Paque™ PLUS (GE Healthcare) or Lymphoprep™ (STEMCELL) |
| PBMC Culture Medium | RPMI-1640, supplemented with 10% Heat-Inactivated FBS, 100 U/mL Penicillin, 100 µg/mL Streptomycin |
| Wash Buffer | Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free |
| Latency Reversing Agent | AZD5582 (CAS: 1447959-33-3), dissolved in DMSO to a 10 mM stock |
| Vehicle Control | DMSO, Cell culture grade |
| Positive Control | Phorbol 12-myristate 13-acetate (PMA) / Ionomycin or Ingenol-B[11] |
| RNA Extraction Kit | QIAamp RNA Blood Mini Kit (Qiagen) or equivalent |
| RT-qPCR Reagents | One-step RT-qPCR master mix (e.g., TaqMan RNA-to-CT 1-Step Kit) |
| HIV-1 Primers/Probe | Target a conserved region (e.g., gag or LTR).[12][13][14] |
| gag Forward Primer | 5'-GGTGCGAGAGCGTCAGTATTAAG-3' |
| gag Reverse Primer | 5'-AGCTCCCTGCTTGCCCAT-3' |
| gag Probe | 5'-/56-FAM/AAAATTCGGTTAAGGCCAGGGGGAAAGAA/3BHQ_1/-3' |
| Reference Gene Primers | GAPDH or ACTB (commercially available validated assays recommended) |
| Cell Viability Assay | LDH Cytotoxicity Assay Kit (Thermo Fisher) or CellTiter-Glo® (Promega) |
| Labware | 50 mL conical tubes, 96-well cell culture plates, aerosol-resistant pipette tips |
Experimental Workflow Overview
The following diagram provides a high-level overview of the entire experimental process, from PBMC processing to final data analysis.
Caption: Experimental workflow for measuring AZD5582-mediated HIV-1 RNA induction in PBMCs.
Detailed Experimental Protocols
Protocol 1: Thawing and Culturing of Cryopreserved PBMCs
Causality Behind the Method: Cryopreserved PBMCs are fragile. Rapid thawing at 37°C followed by slow, stepwise dilution in warm media is critical to minimize osmotic shock and maximize cell viability. A resting period of 2-4 hours allows cells to recover from the stress of thawing before experimental treatment begins.
-
Prepare a 37°C water bath.
-
Remove a cryovial of PBMCs from liquid nitrogen storage.
-
Immediately place the vial in the 37°C water bath until only a small ice crystal remains.[15][16]
-
Wipe the vial with 70% ethanol and transfer it to a biological safety cabinet.
-
Using a 1 mL pipette, gently transfer the cell suspension into a 50 mL conical tube.
-
Slowly add 1 mL of warm PBMC Culture Medium dropwise to the cell suspension while gently swirling the tube.
-
Continue adding warm medium dropwise, doubling the volume every minute, until a final volume of 10 mL is reached.
-
Centrifuge the cells at 300 x g for 10 minutes at room temperature.[17]
-
Carefully aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, warm PBMC Culture Medium.
-
Perform a cell count and viability assessment using trypan blue exclusion or an automated cell counter.[18] Cell viability should be >90% for use in the assay.
-
Resuspend the cells to a final concentration of 1-2 x 10⁶ viable cells/mL in PBMC Culture Medium.
-
Plate 1 mL of the cell suspension per well in a 24-well or 500 µL in a 48-well culture plate.
-
Incubate the plate at 37°C, 5% CO₂ for 2-4 hours to allow cells to recover before adding treatments.
Protocol 2: Treatment of PBMCs with AZD5582
Causality Behind the Method: A dose-response experiment is essential to determine the optimal concentration of AZD5582 that induces maximal HIV-1 RNA without causing significant cytotoxicity. Including a vehicle control (DMSO) is mandatory to account for any effects of the solvent, and a positive control (e.g., PMA/Ionomycin) validates that the cells are capable of reactivating HIV-1.
-
Prepare serial dilutions of AZD5582 in PBMC Culture Medium from your 10 mM DMSO stock. A common concentration range to test is 1 nM to 1000 nM.[19][20] Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (<0.1%).
-
Prepare the vehicle control (DMSO) and positive control (e.g., 10 nM PMA / 1 µM Ionomycin) at the same final solvent concentration.
-
Add the prepared treatments to the appropriate wells of the PBMC culture plate.
-
Gently swirl the plate to mix.
-
Incubate at 37°C, 5% CO₂ for 24 to 48 hours. The 48-hour time point often yields a more robust signal for HIV-1 RNA.[21]
Protocol 3: RNA Extraction and HIV-1 RNA Quantification by RT-qPCR
Causality Behind the Method: This protocol measures cell-associated, unspliced HIV-1 RNA, a primary indicator of transcriptional reactivation from the provirus. A one-step RT-qPCR protocol is efficient as it combines reverse transcription and PCR amplification in a single tube, reducing handling errors and contamination risk. The use of a highly conserved target like the gag gene ensures broad detection across different HIV-1 subtypes.[12][22][23]
-
After the incubation period, carefully collect the cell culture supernatant from each well and store it at -80°C for the cytotoxicity assay (Protocol 4).
-
Wash the remaining cells once with 1 mL of sterile PBS. Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.
-
Lyse the cell pellet directly in the well by adding the lysis buffer provided in your RNA extraction kit (e.g., Qiagen RLT buffer).
-
Extract total RNA from the cell lysates following the manufacturer's protocol for the QIAamp RNA Blood Mini Kit or an equivalent column-based method. Elute the RNA in 30-50 µL of RNase-free water.
-
Set up the RT-qPCR reactions in a 96-well PCR plate. For each sample, prepare a reaction mix containing:
-
One-Step RT-qPCR Master Mix
-
HIV-1 gag Forward Primer (400 nM final concentration)
-
HIV-1 gag Reverse Primer (400 nM final concentration)
-
HIV-1 gag Probe (200 nM final concentration)
-
5 µL of your extracted RNA
-
Nuclease-free water to final volume (e.g., 20 µL)
-
-
Include appropriate controls:
-
No-Template Control (NTC): Use water instead of RNA to check for contamination.
-
No-RT Control: For a master mix that allows it, omit the reverse transcriptase to ensure the signal is not from contaminating proviral DNA.
-
-
Run the plate on a real-time PCR instrument with a thermal cycling program similar to the following:
-
Reverse Transcription: 50°C for 10 minutes
-
Polymerase Activation: 95°C for 5 minutes
-
PCR Cycling (45 cycles):
-
95°C for 15 seconds (Denaturation)
-
60°C for 60 seconds (Annealing/Extension/Data Acquisition)
-
-
Data Analysis and Interpretation
-
Relative Quantification (ΔΔCt Method):
-
For each sample, calculate the ΔCt by subtracting the Ct value of the reference gene (e.g., GAPDH) from the Ct value of the target gene (HIV-1 gag).
-
ΔCt = Ct(HIV-1 gag) - Ct(GAPDH)
-
-
Calculate the ΔΔCt by subtracting the average ΔCt of the vehicle control group from the ΔCt of each treated sample.
-
ΔΔCt = ΔCt(Treated Sample) - ΔCt(Vehicle Control Average)
-
-
The fold induction of HIV-1 RNA is calculated as 2⁻ΔΔCt.
-
-
Absolute Quantification (Standard Curve Method):
-
If absolute copy number is desired, a standard curve must be generated using a commercially available HIV-1 RNA standard or an in vitro transcribed RNA of known concentration.[13][22]
-
Run serial dilutions of the standard alongside your samples.
-
Plot the Ct values of the standards against the log10 of their copy number and generate a linear regression line.
-
Use the equation of the line to interpolate the HIV-1 RNA copy number for each experimental sample from its Ct value.
-
Results can be expressed as HIV-1 RNA copies per million PBMCs.
-
Sample Data Presentation
Results should be presented clearly, linking the level of HIV-1 RNA induction to cell viability.
| Treatment Group | Concentration (nM) | HIV-1 RNA Fold Induction (Mean ± SD) | Cell Viability (% of Vehicle, Mean ± SD) |
| Vehicle Control | 0 (0.1% DMSO) | 1.0 ± 0.2 | 100 ± 5.2 |
| AZD5582 | 10 | 4.5 ± 1.1 | 98.1 ± 4.5 |
| AZD5582 | 100 | 18.2 ± 3.5 | 95.3 ± 6.1 |
| AZD5582 | 1000 | 15.1 ± 2.9 | 75.4 ± 8.3 |
| Positive Control | (e.g., PMA/Iono) | 55.6 ± 9.8 | 60.2 ± 7.9 |
Protocol 4: Cytotoxicity Assessment
Causality Behind the Method: It is imperative to confirm that the observed increase in HIV-1 RNA is due to specific transcriptional activation and not a non-specific consequence of cellular stress or death. An LDH release assay measures membrane integrity, providing a reliable metric for cytotoxicity.[24][25]
-
Use the cell culture supernatants collected in Protocol 3, Step 1.
-
Thaw the supernatants on ice.
-
Follow the manufacturer's protocol for your chosen LDH Cytotoxicity Assay Kit.
-
Briefly, transfer an aliquot of supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.
-
Add the stop solution.
-
Measure the absorbance at 490 nm and 680 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage relative to a positive control (cells lysed completely with a lysis buffer provided in the kit).
This comprehensive approach ensures that the measurement of HIV-1 RNA induction by AZD5582 is robust, reproducible, and correctly interpreted within the context of cellular health, providing trustworthy data for HIV-1 cure research.
References
-
Title: Latency Reversing Agents and the Road to an HIV Cure Source: MDPI URL: [Link]
-
Title: PBMC Cytotoxicity Assay | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]
-
Title: SMAC Mimetics as Therapeutic Agents in HIV Infection Source: PMC - NIH URL: [Link]
-
Title: Altered Response Pattern following AZD5582 Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants Source: ASM Journals URL: [Link]
-
Title: Monovalent and Bivalent SMAC Mimetics Reverse HIV Latency and Decreases the HIV Reservoir Source: CROI Conference URL: [Link]
-
Title: Short-duration exposure to AZD5582 activates the ncNF-κB pathway Source: ResearchGate URL: [Link]
-
Title: Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo Source: PMC - NIH URL: [Link]
-
Title: The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent Source: bioRxiv URL: [Link]
-
Title: Off-Target Effect of Activation of NF-κB by HIV Latency Reversal Agents on Transposable Elements Expression Source: MDPI URL: [Link]
-
Title: A Novel PCR Assay for Quantification of HIV-1 RNA Source: ASM Journals URL: [Link]
-
Title: Smac mimetic and HDAC inhibitor synergize to reverse HIV-1 latency in vitro and ex vivo Source: Sanford Burnham Prebys URL: [Link]
-
Title: In vitro Culture of Human PBMCs Source: Bio-protocol URL: [Link]
-
Title: PBMC Cytotoxicity Luciferase Assay Kit (Raji) Source: BPS Bioscience URL: [Link]
-
Title: The use of SMAC mimetics as a HIV cure strategy Source: Minerva Access URL: [Link]
-
Title: Quantification of HIV GAG RNA using real time reverse transcriptase PCR Source: PubMed - NIH URL: [Link]
-
Title: Noncanonical-NF-κB activation and DDX3 inhibition reduces the HIV-1 reservoir by elimination of latently infected cells ex-vivo Source: ASM Journals URL: [Link]
-
Title: Protocols and Guidelines for Working with Human PBMC in ELISPOT Assays Source: ImmunoSpot URL: [Link]
-
Title: Researchers Reverse HIV Latency, Important Scientific Step Toward Cure Source: UNC School of Medicine URL: [Link]
-
Title: Cell-Based Assays Using Thawed PBMCs: A Usable Specific Process. Source: Sword Bio URL: [Link]
-
Title: Identification of Novel HIV-1 Latency-Reversing Agents from a Library of Marine Natural Products Source: MDPI URL: [Link]
-
Title: New Latency Reversing Agents for HIV-1 Cure: Insights from Nonhuman Primate Models Source: MDPI URL: [Link]
-
Title: PBMC Isolation from Whole Blood by Density Gradient Separation Source: Akadeum URL: [Link]
-
Title: Defining the Effects of PKC Modulator HIV Latency-Reversing Agents on Natural Killer Cells Source: MDPI URL: [Link]
-
Title: HIV-1 latency reversal agent boosting is not limited by opioid use Source: JCI Insight URL: [Link]
-
Title: New design, development, and optimization of an in-house quantitative TaqMan Real-time PCR assay for HIV-1 viral load measurement Source: Taylor & Francis Online URL: [Link]
-
Title: Sequencing Primers for HIV-1 Source: ScienceDirect URL: [Link]
- Title: Gag gene primers for the detection of HIV-1 Source: Google Patents URL
Sources
- 1. SMAC Mimetics as Therapeutic Agents in HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Latency Reversing Agents for HIV-1 Cure: Insights from Nonhuman Primate Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. View of Defining the Effects of PKC Modulator HIV Latency-Reversing Agents on Natural Killer Cells | Pathogens and Immunity [paijournal.com]
- 5. "Smac mimetic and HDAC inhibitor synergize to reverse HIV-1 latency in vitro and ex vivo" [natap.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Researchers Reverse HIV Latency, Important Scientific Step Toward Cure | Department of Medicine [med.unc.edu]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. DSpace [minerva-access.unimelb.edu.au]
- 11. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Quantification of HIV GAG RNA using real time reverse transcriptase PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hiv.lanl.gov [hiv.lanl.gov]
- 15. immunospot.com [immunospot.com]
- 16. swordbio.com [swordbio.com]
- 17. sanguinebio.com [sanguinebio.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. JCI Insight - HIV-1 latency reversal agent boosting is not limited by opioid use [insight.jci.org]
- 21. croiconference.org [croiconference.org]
- 22. tandfonline.com [tandfonline.com]
- 23. US5908743A - Gag gene primers for the detection of HIV-1 - Google Patents [patents.google.com]
- 24. PBMC Cytotoxicity Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. sanguinebio.com [sanguinebio.com]
Optimized Kinetic Profiling of Non-Canonical NF-κB Activation (p100/p52) via AZD 5582
Application Note & Protocol Guide
Abstract & Scientific Rationale
AZD 5582 is a potent, bivalent SMAC mimetic (Second Mitochondria-derived Activator of Caspases) designed to antagonize Inhibitor of Apoptosis Proteins (IAPs).[1] While originally developed to induce apoptosis in cancer cells, it has gained significant traction in HIV cure research as a Latency Reversing Agent (LRA) due to its ability to robustly activate the non-canonical NF-κB (ncNF-κB) pathway.
Unlike the canonical pathway, which relies on the rapid degradation of IκBα (minutes), the non-canonical pathway is a slow, protein-synthesis-dependent cascade. It hinges on the stabilization of NIK (NF-κB Inducing Kinase), which is normally constitutively degraded by the cIAP1/2-TRAF2-TRAF3 complex.[2]
The Critical Kinetic Disconnect:
Researchers often fail to capture the p100
-
cIAP1/2 Degradation: Extremely rapid (< 30 mins).
-
NIK Accumulation: Intermediate (1–3 hours).
-
p100
p52 Processing: Delayed (starts > 4 hours, peaks 12–24 hours).
This guide provides a validated workflow to monitor this specific temporal dynamic, ensuring you capture the "release of brakes" (cIAP loss) and the "engine start" (p52 generation).
Mechanism of Action: The "Brake Release" Model
AZD 5582 mimics the endogenous SMAC protein, binding to the BIR domains of cIAP1 and cIAP2. This triggers the E3 ligase activity of cIAPs, causing them to auto-ubiquitinate and degrade.[3] With cIAP1/2 gone, NIK is no longer ubiquitinated; it accumulates, phosphorylates IKK
Pathway Visualization[1]
Figure 1: Mechanism of AZD 5582-induced non-canonical NF-κB activation.[2][4] Red arrows indicate the drug's initiation step; green arrows indicate the downstream activation cascade.
Experimental Protocol
A. Reagents & Preparation[1][5][6][7][8][9][10]
-
AZD 5582 Stock: Dissolve in DMSO to 10 mM (store at -80°C).
-
Working Solution: Dilute to 100 µM in media immediately before use.
-
Lysis Buffer (Critical): Standard RIPA is acceptable, but for p100/p52 (which can be chromatin-bound), a High-Salt/Detergent Buffer or direct 1x Laemmli Sample Buffer boiling is superior to ensure total protein recovery.
-
Recommendation: 1% SDS, 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, plus Protease/Phosphatase Inhibitors.
-
Why? p100 is cytoplasmic; p52 translocates to the nucleus. Incomplete nuclear lysis will skew your p100:p52 ratio.
-
B. Treatment Workflow
Cell Model: Primary CD4+ T cells, Jurkat, or THP-1 (monocytes).
-
Seeding: Seed cells at
cells/mL in 6-well plates. Allow to rest for 2 hours (suspension) or overnight (adherent). -
Dose: Treat with 100 nM AZD 5582. (Dose range 10–100 nM is effective; 100 nM ensures saturation).
-
Time Course: Harvest cells at the following exact intervals:
-
0 h: Unstimulated Control.
-
30 min: Early Control (Checks cIAP1 degradation).
-
2 h: NIK Stabilization onset.
-
4 h: Processing Threshold (p52 usually becomes faintly visible).
-
8 h: Intermediate Processing.
-
24 h: Peak/Sustained Processing (Maximal p52 accumulation).
-
C. Lysis & Western Blotting[1][4][6][8][10]
-
Harvest: Collect cells into microcentrifuge tubes.
-
Wash: Wash 1x with ice-cold PBS to remove serum proteins (which can interfere with migration).
-
Lyse: Resuspend pellet in 100 µL Lysis Buffer.
-
Step: Sonicate briefly (3 x 5 pulses) to shear DNA if using SDS lysis buffer.
-
Step: Boil at 95°C for 5 minutes.
-
-
Load: Load 20–30 µg of total protein per lane.
-
Antibodies:
-
Primary: Anti-NF-κB2 (p100/p52) [Cell Signaling Technology #4882 or similar]. Note: This antibody detects both the 100 kDa precursor and 52 kDa product.
-
Control: Anti-cIAP1 [to verify drug efficacy].
-
Loading: Anti-GAPDH or Anti-Vinculin.
-
Expected Results & Data Interpretation
The table below summarizes the kinetic profile you should observe if the experiment is successful.
| Time Point | cIAP1 Levels | NIK Levels | p100 Levels | p52 Levels | Biological Status |
| 0 h | High (Baseline) | Undetectable | High | Low/Absent | Pathway "Off" (Brakes on) |
| 0.5 h | Gone/Trace | Undetectable | High | Low/Absent | Target Engagement (Brakes released) |
| 2 h | Absent | Visible | High | Low/Trace | NIK Accumulation |
| 4 h | Absent | High | High | Detectable | Processing Onset |
| 8 h | Absent | High | Moderate decrease | Increasing | Active Processing |
| 24 h | Absent | High | Decreased | Peak (High) | Sustained Activation |
Quantification Strategy
Do not rely solely on p52 raw intensity. Calculate the Processing Ratio :
-
Success Criteria: A ratio shift from <0.05 (at 0h) to >0.3 or >0.5 (at 24h).
Troubleshooting & Expert Tips
"I see cIAP degradation, but no p52."
-
Cause 1: Timepoint too early. p52 is a distal event. It rarely appears significantly before 4 hours. Extend to 24 or 48 hours.
-
Cause 2: Proteasome Inhibition. Are you using MG-132? While MG-132 stabilizes NIK, it blocks the processing of p100 to p52 (which requires the proteasome). Do not use proteasome inhibitors when assaying for p52 generation.
-
Cause 3: Cell Type Specificity. Some cell lines have defects in NIK or IKK
. Verify NIK accumulation at 2-4h.
"My p52 band is weak."
-
Solution: Check your lysis method. p52 is nuclear.[5][6] If you spin down your lysate and discard the "insoluble" pellet without sufficient sonication or SDS, you might be throwing away the nucleus. Use Total Cell Lysate (TCL).
"Pulse" Experiment (The Pro Tip)
AZD 5582 binds cIAP1 with extremely high affinity.
-
Protocol: Treat cells for 1 hour , then wash the drug out 3x with PBS. Culture in drug-free media for another 23 hours.
-
Result: You will still see cIAP1 degradation and p52 generation at 24h. This confirms the "hit-and-run" potency of the molecule and is a robust validation of the mechanism.
References
-
Nixon, C. C., et al. (2020). "Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo."[6] Nature.
- Key Insight: Defines the in vivo and ex vivo kinetics of p100 processing in CD4+ T cells.
-
Hennessy, E. J., et al. (2013). "Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate, AZD5582." Journal of Medicinal Chemistry.
- Key Insight: The foundational chemistry and binding affinity paper for AZD 5582.
-
Sun, S. C. (2011). "The noncanonical NF-κB pathway."[6] Immunological Reviews.
- Key Insight: Detailed review of the NIK-IKK -p100 signaling axis.
-
Pache, L., et al. (2015). "BIRC2/cIAP1 Is a Negative Regulator of HIV-1 Transcription and Latency." Cell Host & Microbe.
- Key Insight: Establishes the link between cIAP depletion and HIV l
Sources
- 1. The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent | bioRxiv [biorxiv.org]
- 2. The balance between NF-κB p100 and p52 regulates T cell costimulation-dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMG1 and NIK regulate apoptosis induced by Smac mimetic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD40 regulates the processing of NF-κB2 p100 to p52 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic modulation of the non-canonical NF-κB signaling pathway for HIV shock and kill - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AZD5582 Precipitation in Aqueous Buffers
Welcome to the technical support resource for AZD5582. This guide is designed for researchers, scientists, and drug development professionals to address and overcome challenges related to the precipitation of AZD5582 in aqueous buffers during experimentation. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity and reproducibility of your results.
Introduction: Understanding AZD5582 and its Solubility Challenges
AZD5582 is a potent, second-generation SMAC (Second Mitochondria-derived Activator of Caspase) mimetic designed to induce apoptosis in cancer cells. As a small molecule inhibitor, its efficacy in in vitro and in vivo studies is highly dependent on its bioavailability and stability in solution. Precipitation of AZD5582 in aqueous buffers is a common technical hurdle that can lead to inaccurate dosing, loss of bioactivity, and unreliable experimental outcomes.
This guide provides a comprehensive framework for troubleshooting and preventing AZD5582 precipitation, grounded in the principles of medicinal chemistry and extensive laboratory experience.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding AZD5582 precipitation.
Q1: Why is my AZD5582 precipitating out of solution?
A1: Precipitation of AZD5582 can be attributed to several factors, including:
-
High Concentration: Exceeding the solubility limit of AZD5582 in the chosen buffer.
-
Inappropriate pH: The pH of the buffer can significantly impact the ionization state and solubility of AZD5582.
-
Low Temperature: A decrease in temperature can reduce the solubility of the compound.
-
Buffer Composition: Certain salts or components in the buffer may interact with AZD5582, leading to precipitation.
-
Improper Dissolution of Stock Solution: Incomplete initial dissolution in a suitable organic solvent can lead to carryover of undissolved particles.
Q2: What is the recommended solvent for preparing AZD5582 stock solutions?
A2: It is recommended to prepare high-concentration stock solutions of AZD5582 in an organic solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is completely dissolved before making further dilutions in aqueous buffers.
Q3: How can I prevent my AZD5582 solution from precipitating during an experiment?
A3: To prevent precipitation, consider the following:
-
Optimize the final concentration: Use the lowest effective concentration of AZD5582 for your assay.
-
Maintain a stable temperature: Avoid drastic temperature changes during your experiment.
-
Careful buffer selection: Choose a buffer system that is compatible with AZD5582 and your experimental setup.
-
Incorporate a co-solvent: In some cases, a small percentage of an organic co-solvent in the final aqueous solution can help maintain solubility.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance to diagnose and resolve AZD5582 precipitation issues.
Guide 1: Diagnosing the Cause of Precipitation
Before a solution can be found, the root cause of the precipitation must be identified. Follow this workflow to diagnose the issue:
Caption: Diagnostic workflow for AZD5582 precipitation.
Guide 2: Optimizing Buffer Conditions
The choice of buffer is critical for maintaining the solubility of AZD5582.
Buffer Component Compatibility
| Buffer Component | Compatibility | Rationale |
| Phosphate-Buffered Saline (PBS) | Generally Compatible | Widely used, but high phosphate concentrations can sometimes salt out organic molecules. |
| HEPES | Recommended | Good buffering capacity in the physiological pH range and generally low reactivity with small molecules. |
| Tris | Use with Caution | The primary amine in Tris can be reactive. Ensure it does not interact with AZD5582. |
| High Salt Concentrations | Can be Problematic | High ionic strength can decrease the solubility of hydrophobic compounds (salting-out effect). |
Step-by-Step Protocol for Buffer Optimization:
-
Prepare a high-concentration stock solution of AZD5582 in 100% DMSO. A concentration of 10 mM is a good starting point.
-
Prepare a series of aqueous buffers with varying pH levels (e.g., pH 6.8, 7.4, 8.0).
-
Dilute the AZD5582 stock solution into each buffer to the desired final concentration.
-
Visually inspect for any signs of precipitation immediately and after a set incubation period (e.g., 1 hour, 4 hours) at the experimental temperature.
-
If precipitation is observed, consider adding a co-solvent like DMSO to the final aqueous solution. Start with a low percentage (e.g., 0.1%) and gradually increase if necessary, keeping in mind the tolerance of your experimental system to the co-solvent.
Guide 3: Best Practices for Solution Preparation and Handling
Proper technique during solution preparation is paramount to preventing precipitation.
Caption: Workflow for preparing AZD5582 solutions.
Part 3: Scientific Principles of Solubility
A deeper understanding of the chemical principles governing solubility can aid in troubleshooting.
The Henderson-Hasselbalch Equation and pH
The solubility of a compound is influenced by its ionization state, which is dependent on the pH of the solution and the pKa of the compound. The Henderson-Hasselbalch equation describes this relationship:
pH = pKa + log ([A-]/[HA])
For a basic compound like AZD5582, it will be more soluble at a pH below its pKa, where it is protonated and more polar. Conversely, for an acidic compound, solubility is higher at a pH above its pKa. While the specific pKa of AZD5582 may not be publicly available, understanding this principle allows for rational pH adjustments to improve solubility.
Impact of Co-solvents
Co-solvents like DMSO increase the solubility of hydrophobic compounds in aqueous solutions by reducing the polarity of the solvent system. This allows the nonpolar regions of the small molecule to interact more favorably with the solvent, preventing aggregation and precipitation.
References
Technical Support Center: AZD 5582 Formulation & Solubility Guide
Case ID: AZD-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, In Vivo Formulations Subject: Optimization of AZD 5582 Solubility in Saline for Preclinical Administration[1][2]
Executive Summary & Diagnostic Assessment[1][2]
The Core Challenge: AZD 5582 is a dimeric Smac mimetic (IAP antagonist) with significant lipophilicity.[2] While highly potent, its physicochemical properties present a barrier to simple saline formulation.[1] Users frequently encounter precipitation upon dilution or injection site toxicity due to high co-solvent concentrations.[1]
Technical Reality: Pure 0.9% Saline is rarely a sufficient vehicle for AZD 5582 Free Base .[1] However, the Dihydrochloride (2HCl) Salt form exhibits significantly better aqueous solubility (>7 mg/mL) provided the pH is maintained between 4.0 and 6.0.[2]
This guide prioritizes Saline-compatible strategies that minimize or eliminate toxic organic solvents (DMSO/DMA) to improve animal welfare and data integrity.
Formulation Decision Matrix
Before proceeding, identify your starting material.[1] The solubility protocol diverges based on whether you possess the Free Base or the Salt form.
Figure 1: Formulation Decision Tree. Select the vehicle based on your compound form and tolerance for organic solvents.
Recommended Protocols
Method A: The "Saline-Mimic" (Cyclodextrin) – Recommended for IV/IP
This method replaces pure saline with a Sulfobutylether-β-Cyclodextrin (SBE-β-CD, e.g., Captisol®) solution.[1][2] It maintains the osmotic balance of saline while "hiding" the lipophilic drug in a hydrophobic pocket, preventing precipitation.
Protocol:
-
Vehicle Prep: Dissolve 20g of SBE-β-CD in 100mL of 0.9% Saline. Filter sterilize (0.22 µm).
-
Stock Prep: Dissolve AZD 5582 (Free Base) in 100% DMSO to create a 25 mg/mL stock.
-
Dilution: Slowly add 10% volume of the DMSO stock to 90% volume of the SBE-β-CD/Saline vehicle.
-
Example: For 1 mL final solution: Mix 100 µL DMSO Stock + 900 µL Vehicle.[1]
-
-
Verification: Vortex for 30 seconds. Sonication may be required.[1][3] Solution should be clear.
Why this works: The cyclodextrin ring encapsulates the drug, preventing the "crash" that usually happens when DMSO hits water.
Method B: pH-Adjusted Saline – Strictly for Dihydrochloride Salt
If you have the 2HCl salt, you can achieve >7 mg/mL solubility without DMSO, but you must control pH.[1][2] Saline has no buffering capacity; if the pH rises >6.0, the drug will precipitate.
-
Target Concentration: > 5.0 mg/mL
-
Vehicle: 0.9% Saline (pH adjusted to 4.[1][2]5) or Acetate-Buffered Saline.[1][2]
Protocol:
-
Weighing: Weigh AZD 5582 2HCl powder.
-
Dissolution: Add 0.9% Saline (approx. 80% of final volume).
-
Acidification (Critical): Check pH. If > 5.0, adjust carefully with dilute 0.1N HCl.[1] The target is pH 4.0 – 5.0 .
-
Note: The 2HCl salt is naturally acidic, so it often dissolves spontaneously.
-
-
Final Volume: Add Saline to final volume.
-
Filtration: 0.22 µm filter immediately before use.
Method C: The "Standard" Co-Solvent Mix
Use this only if Cyclodextrins are unavailable. High viscosity and osmolarity may cause pain upon injection.
-
Formula: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
-
Order of Addition (Critical):
Comparative Data: Vehicle Performance
| Parameter | Pure Saline (0.9% NaCl) | 20% SBE-β-CD in Saline | DMSO/PEG/Tween/Saline |
| Solubility (Free Base) | < 0.1 mg/mL (Insoluble) | ~2.5 mg/mL | > 5.0 mg/mL |
| Solubility (2HCl Salt) | > 7 mg/mL (pH dependent) | > 10 mg/mL | > 10 mg/mL |
| In Vivo Tolerability | Excellent | Excellent (Renally cleared) | Moderate (Pain/Hemolysis risk) |
| pH Stability | Poor (Prone to drift) | Good | Good |
| Viscosity | Low (Easy injection) | Low | High (Difficult for IV) |
Troubleshooting Guide (FAQ)
Q1: My solution turned cloudy immediately after adding Saline. What happened?
Diagnosis: "Crash precipitation." This occurs when the hydrophobic drug molecules aggregate faster than they can interact with the solubilizers. Fix:
Q2: Can I heat the solution to dissolve the precipitate?
Caution: AZD 5582 is generally stable, but prolonged heating (>50°C) can degrade the peptide-mimetic bonds. [2] Recommendation: Use an ultrasonic bath (sonication) at room temperature for 10-minute intervals. If it does not dissolve after 20 minutes, the concentration is likely above the thermodynamic solubility limit for that vehicle.
Q3: The pH of my saline formulation drifted to 7.0 and the drug precipitated.
Explanation: Physiological pH (7.4) causes the amine groups on AZD 5582 to deprotonate, reverting it to the insoluble free base form. Fix: Use a 10mM Acetate Buffer (pH 5.0) with 0.9% NaCl instead of pure saline. This "locks" the pH in the soluble range (4-6) and is safe for IV injection.[2][4]
Q4: Is the formulation stable for long-term storage?
Data: AZD 5582 is hydrolytically stable at pH 4-6.[1][2] However, amide hydrolysis occurs at pH < 1 or > 8. [1][2][4] Protocol: Prepare fresh for in vivo studies. If storage is necessary, freeze aliquots at -20°C. Do not store the diluted saline formulation at 4°C for >24 hours.
Biological Pathway Context
Understanding the target engagement helps validate the dose formulation. If the formulation precipitates, bioavailability drops, and cIAP degradation will not occur.
Figure 2: Pharmacodynamic Pathway. Proper solubility is a prerequisite for BIR3 domain binding and subsequent cIAP degradation.[1][2]
References
-
MedChemExpress. AZD5582 Datasheet & Solubility Protocols. Retrieved from [1][2]
-
Selleck Chemicals. AZD5582 Chemical Properties and In Vivo Formulation.[1] Retrieved from [1][2]
-
Tocris Bioscience. AZD 5582 dihydrochloride Technical Data.[1][5] Retrieved from [1][2]
-
Hennessy, E. J., et al. (2013).[1][2] Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists.[6] Journal of Medicinal Chemistry. (Foundational chemistry reference for solubility profiles).
-
Cayman Chemical. AZD 5582 Product Information.[1] Retrieved from [1][2]
Sources
Technical Support Center: AZD5582 Sensitivity & Biomarker Analysis
Current Status: Operational Role: Senior Application Scientist Topic: Predictive Biomarkers & Troubleshooting for AZD5582 (SMAC Mimetic) Audience: Drug Discovery & Translational Research Teams
Overview
Welcome to the AZD5582 Technical Support Center. This guide addresses the mechanistic determinants of sensitivity to AZD5582, a dimeric SMAC mimetic (IAP antagonist). Unlike standard cytotoxic agents, AZD5582 efficacy relies on a specific sequence of signaling events: cIAP1/2 degradation
If your cell models are not responding, the failure likely occurs at one of these specific checkpoints. Use the troubleshooting modules below to diagnose the issue.
Part 1: Pre-Screening & Predictive Biomarkers
Q: What is the "Gold Standard" biomarker profile for AZD5582 sensitivity?
A: Sensitivity is rarely defined by a single marker. It requires a "permissive" phenotype where the cell is primed for death but held in check by IAPs.
The Sensitivity Matrix (Table 1)
| Biomarker Category | Marker | Status in Sensitive Cells | Mechanistic Rationale |
|---|---|---|---|
| Primary Target | cIAP1 (BIRC2) | High Baseline | Primary target of AZD5582; degradation initiates the cascade. |
| Effector Ligand | TNF
Critical Insight: The mere presence of cIAP1 is necessary but not sufficient. The most common cause of "mechanistic failure" is the lack of an autocrine TNF
loop. If your cells degrade cIAP1 but do not die, they likely fail to secrete TNFor lack the receptor (TNFR1) to respond to it.
Part 2: Experimental Validation & Troubleshooting
Q: I observe complete cIAP1 degradation by Western blot, but cell viability remains >90%. Why?
A: This indicates "On-Target / No-Effect" status. The drug is working (degrading cIAP1), but the downstream death pathway is blocked.
Diagnostic Workflow:
-
Check the Autocrine Loop:
-
Experiment: Treat cells with AZD5582 (10-100 nM) and collect supernatant at 6, 12, and 24 hours.
-
Readout: ELISA for TNF
. -
Interpretation: If TNF
is undetectable, the cell line is "TNF-silent." You can validate this by adding exogenous TNF (10 ng/mL) + AZD5582.[2] If they die now, the defect is solely TNF production.
-
-
Check for Necroptosis Competence:
-
Some cells shift to necroptosis if Caspase-8 is inhibited or mutated.
-
Experiment: Co-treat with Z-VAD-FMK (Pan-caspase inhibitor).
-
Result: If death increases with Z-VAD, the cells are dying by necroptosis (RIPK3/MLKL dependent). If death is blocked, it is classical apoptosis.
-
Q: Western blot shows "rebound" of cIAP2 after 24 hours. Is this a resistance mechanism?
A: Yes. While cIAP1 degradation is usually rapid (<1 hr) and sustained, cIAP2 upregulation is a known resistance mechanism regulated by the non-canonical NF-
-
Mechanism: NIK stabilization activates NF-
B, which transcriptionally upregulates BIRC3 (cIAP2). -
Solution: This suggests the dose is insufficient to suppress the de novo synthesized cIAP2. Re-evaluate dose-response or consider combination with standard chemotherapies (e.g., Gemcitabine) to overwhelm the resistance node.
Q: How do I differentiate between "Non-Canonical" (Drug-Induced) and "Canonical" NF-
B activation?
A: This is crucial for verifying Mechanism of Action (MoA).
-
Canonical (Inflammatory): Rapid phosphorylation of I
B and p65 nuclear translocation. -
Non-Canonical (AZD5582-Specific): Gradual accumulation of NIK and processing of p100 to p52 .
-
Protocol: Perform a WB time course (0, 2, 4, 8, 24h).
-
Success: You should see p100 decrease and p52 increase starting at ~4-8h.
-
Failure: No p52 generation implies a defect in the NIK-IKK
axis, rendering the SMAC mimetic ineffective for immune priming.
-
Part 3: Visualizing the Mechanism & Troubleshooting Logic
Figure 1: AZD5582 Mechanism of Action & Biomarker Checkpoints
This diagram illustrates the sequential pathway and where specific biomarkers (Green = Sensitivity, Red = Resistance) intersect.
Caption: Figure 1: The AZD5582 signaling cascade. Green nodes indicate activation steps; Red nodes indicate death complexes or inhibitory targets.
Figure 2: Troubleshooting "No Response" Phenotypes
Use this decision tree when cells fail to die despite treatment.
Caption: Figure 2: Step-by-step diagnostic workflow for isolating resistance mechanisms in non-responsive cell lines.
Part 4: Standardized Protocols
Protocol A: Pharmacodynamic Validation (cIAP1 Degradation)
Purpose: To confirm the drug is entering the cell and hitting the primary target.
-
Seeding: Plate cells at
cells/well in 6-well plates. -
Treatment: Treat with AZD5582 (100 nM) or DMSO control.
-
Timepoints: Harvest lysates at 15 min, 30 min, 1 hr, 4 hr . (Speed is critical; cIAP1 degrades very fast).
-
Lysis: Use RIPA buffer + Protease Inhibitors.[3]
-
Western Blot:
-
Primary Ab: Anti-cIAP1 (e.g., clone D5G9).
-
Loading Control:
-Actin or GAPDH.
-
-
QC Criteria: >90% reduction in cIAP1 band intensity within 1 hour indicates successful target engagement.
Protocol B: Assessing NIK Stabilization (The "Active" Signal)
Purpose: To confirm the blockade of cIAP leads to functional pathway activation.
-
Treatment: Treat cells with AZD5582 (100 nM) for 6, 12, and 24 hours .
-
Lysis: Critical: Use a buffer that preserves nuclear proteins or perform nuclear/cytoplasmic fractionation, as NIK and p52 accumulate in the nucleus.
-
Western Blot Targets:
-
NIK: (Often difficult to detect; requires high sensitivity ECL).
-
NF-
B2 (p100/p52): Look for the appearance of the lower molecular weight band (p52).
-
-
Interpretation: An increase in the p52:p100 ratio confirms activation of the non-canonical pathway.
References
-
Hennessy, E. J., et al. (2013). Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate, AZD5582. Journal of Medicinal Chemistry.
-
Nixon, C. C., et al. (2020). Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo.[4] Nature.
-
Yang, H., et al. (2016). High TNF and NF-κB Pathway Dependency Are Associated with AZD5582 Sensitivity in OSCC via CASP8-Dependent Apoptosis. Cancer Research Communications.[5][6]
-
Wurz, R. P., et al. (2014). Targeted degradation of cIAP1/2 by AZD5582. Journal of Medicinal Chemistry.
-
Kikuchi, S., et al. (2023). Simultaneous XIAP and cIAP1/2 inhibition by a dimeric SMAC mimetic AZD5582 induces apoptosis in multiple myeloma.[7] Journal of Pharmacological Sciences.
Sources
- 1. pnas.org [pnas.org]
- 2. biorxiv.org [biorxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dynamic modulation of the non-canonical NF-κB signaling pathway for HIV shock and kill - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High TNF and NF-κB Pathway Dependency Are Associated with AZD5582 Sensitivity in OSCC via CASP8-Dependent Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD5582 / AstraZeneca [delta.larvol.com]
- 7. Simultaneous XIAP and cIAP1/2 inhibition by a dimeric SMAC mimetic AZD5582 induces apoptosis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AZD 5582 & cIAP1 Degradation
Topic: Troubleshooting Lack of cIAP1 Degradation with AZD 5582 Ticket ID: AZD-TRBL-001 Status: Open Support Level: Senior Application Scientist
Introduction: The Mechanism of Action
Before troubleshooting, we must establish the "Happy Path"—how AZD 5582 is supposed to work. AZD 5582 is a bivalent SMAC mimetic.[1] It functions not merely as an inhibitor, but as a catalyst for self-destruction .
-
Binding: AZD 5582 binds with high affinity (
nM) to the BIR3 domain of cIAP1. -
Conformational Switch: This binding triggers a conformational change that opens the cIAP1 RING domain.
-
Autoubiquitylation: The activated RING domain recruits E2 ubiquitin-conjugating enzymes, leading to rapid K48-linked autoubiquitylation.
-
Degradation: The proteasome recognizes the polyubiquitin chain and degrades cIAP1.
If cIAP1 levels remain stable in your Western blot, one of the links in this chain is broken.
Pathway Visualization
Figure 1: The intended mechanism of action. AZD 5582 converts cIAP1 into its own executioner via the ubiquitin-proteasome system.
Module 1: Experimental Design (Kinetics & Dose)
Diagnosis: The most common reason for "failure" is missing the degradation window.
The Kinetic Mismatch
cIAP1 degradation is rapid . In many cell lines (e.g., MDA-MB-231, EVSA-T), significant degradation occurs within 15–30 minutes .
-
The Trap: If you harvest lysates at 24 or 48 hours, you may miss the event entirely. By 24 hours, cIAP1 levels may have rebounded due to de novo synthesis driven by NF-κB feedback loops, or you may be observing secondary survival selection.
-
The Fix: Perform a tight time-course experiment.
| Time Point | Expected Outcome | Status |
| 0 min | 100% Baseline | Control |
| 15 min | ~50% Degradation | Early Phase |
| 30-60 min | >90% Degradation | Optimal Window |
| 2-4 hours | Maximal Loss | Maintenance |
| 24 hours | Variable (Possible Rebound) | High Risk of False Negative |
The Concentration Paradox (Hook Effect)
While rare with nanomolar binders, bivalent compounds like AZD 5582 can theoretically exhibit a "Hook Effect" (autoinhibition) at very high concentrations. If you saturate every BIR3 domain with a separate AZD molecule, you prevent the dimerization required for E3 ligase activation.
-
Recommended Dose Range: 10 nM – 100 nM.
-
Warning: Do not jump straight to 10
M. This can cause precipitation or off-target binding that stabilizes the protein rather than degrading it.
Module 2: Pre-Analytical Variables (Compound & Lysis)
Diagnosis: The drug is inactive, or the readout is compromised.
Compound Integrity Checklist
-
Solubility: AZD 5582 is hydrophobic. Ensure it is fully dissolved in DMSO. If you see any turbidity in your stock or upon addition to media, the effective concentration is unknown.
-
Tip: Sonicate the stock solution before use.
-
-
Storage: Aliquot to avoid freeze-thaw cycles. Moisture introduction into DMSO stocks can hydrolyze the compound over months.
Lysis Buffer & Proteasome Inhibitors
This is a critical double-edged sword.
-
The "In-Tube" Degradation: cIAP1 is labile. If you lyse cells in a standard RIPA buffer without adequate inhibitors, cIAP1 may degrade post-lysis in your control samples. This lowers your baseline, making the drug-treated sample look like it has "no effect" (because the control is also gone).
-
The "In-Culture" Inhibition: Did you add MG132 or Bortezomib?
-
Conflict: If you are testing AZD 5582 in combination with proteasome inhibitors, you will block cIAP1 degradation . The mechanism requires a functional proteasome.
-
Module 3: Biological Resistance (The Cell Line Factor)
Diagnosis: The machinery is working, but the cell is fighting back.
MDR1 (P-gp) Efflux
AZD 5582 is a known substrate for the ABCB1 (MDR1/P-glycoprotein) efflux pump.
-
The Issue: In resistant cell lines (often those ending in "/ADR" or known multi-drug resistant lines), the drug is pumped out of the cytoplasm faster than it can bind cIAP1.
-
The Test: Co-treat with a P-gp inhibitor (e.g., Tariquidar 50 nM or Verapamil 5-10
M) + AZD 5582. If degradation is restored, efflux is your problem.
cIAP2 Compensation & Antibody Specificity
-
Specificity: Ensure your antibody is specific for cIAP1. Some antibodies cross-react with cIAP2.
-
The Nuance: AZD 5582 degrades cIAP1 highly efficiently.[4] It degrades cIAP2 less efficiently (often only ~50% loss). If your antibody detects both, the stable cIAP2 band will mask the loss of cIAP1.
Troubleshooting Decision Tree
Figure 2: Step-by-step logic to isolate the cause of experimental failure.
FAQ: Frequently Asked Questions
Q: Can I use cIAP1 degradation as a readout for apoptosis? A: No. cIAP1 degradation is a proximal pharmacodynamic (PD) marker; it shows the drug engaged the target. Apoptosis is a distal functional outcome. Degradation can occur without cell death if the cell lacks downstream components (e.g., Caspase-8, RIPK1) or has high levels of anti-apoptotic proteins (Mcl-1).
Q: My Western blot shows a smear instead of a clean band loss. Why? A: A smear often indicates polyubiquitinated cIAP1 that hasn't been degraded yet. This suggests the "tagging" (E3 ligase activity) is working, but the "shredding" (proteasome) is stalled. Check if your lysis buffer contains proteasome inhibitors or if the proteasome is overwhelmed.
Q: Should I use RIPA or SDS lysis buffer? A: For cIAP1, boiling directly in SDS sample buffer is often superior. It instantly denatures proteases and deubiquitinases (DUBs), preserving the snapshot of the cell at the moment of harvest. RIPA lysis on ice allows time for post-lysis enzymatic activity.
References
-
Hennessy, E. J., et al. (2013). Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate, AZD5582. Journal of Medicinal Chemistry . [Link]
-
Wurz, R. P., et al. (2014). Design and synthesis of the Smac mimetic AZD5582. Bioorganic & Medicinal Chemistry Letters . [Link]
-
Pacheco, B., et al. (2020). MDR1 Mediates Resistance to SMAC Mimetics in Cancer Cells. Molecular Cancer Therapeutics . [Link]
-
Yang, Y., et al. (2016). IAP antagonists induce cIAP1-dependent degradation of cIAP2 and activation of non-canonical NF-κB.[5] Cell Death & Disease . [Link]
Sources
Validation & Comparative
AZD5582 vs. Birinapant: A Comparative Guide to Potency and Mechanism in HIV Latency Reversal
Topic: AZD 5582 vs Birinapant Potency Comparison in HIV Latency Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the pursuit of HIV eradication, the "shock and kill" strategy relies on Latency Reversing Agents (LRAs) to reactivate the proviral reservoir.[1][2] Second Mitochondrial-derived Activator of Caspases (SMAC) mimetics have emerged as a leading class of non-canonical NF-
This guide compares AZD5582 and Birinapant , two bivalent SMAC mimetics.[3] While structurally similar, they exhibit distinct functional profiles in the context of HIV:
-
AZD5582 acts as a highly potent "Shock" agent, capable of reversing latency in primary CD4+ T cells as a single agent with an EC
of ~8 nM. -
Birinapant functions primarily as a "Kill" sensitizer. It exhibits significantly lower potency for latency reversal (requiring >100 nM for partial ncNF-
B activation) but excels at lowering the apoptotic threshold of infected cells when combined with other LRAs.
Mechanistic Divergence: The "Shock" vs. "Kill" Bifurcation
Both agents function by antagonizing Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1, cIAP2, and XIAP.[4] However, their downstream signaling consequences differ critically due to kinetics and binding affinities.
The Signaling Pathway[3][5]
-
AZD5582 (The Transcriptional Activator): Induces rapid, profound degradation of cIAP1 at sub-nanomolar concentrations.[3] This stabilizes NIK (NF-
B Inducing Kinase), leading to the phosphorylation of p100 and its processing into p52. The RelB/p52 complex translocates to the nucleus, binding the HIV LTR to drive transcription.[5] -
Birinapant (The Apoptotic Sensitizer): While it binds IAPs with high affinity, its ability to drive the p100
p52 processing in primary T cells is attenuated compared to AZD5582. Instead, it promotes the formation of the RIPK1/Caspase-8 complex (Ripoptosome), sensitizing the cell to TNF-mediated apoptosis.
Visualization: SMAC Mimetic Signaling Divergence
Figure 1: Mechanistic bifurcation of AZD5582 (driving transcription) versus Birinapant (driving apoptosis).
Potency & Efficacy Comparison
The following data aggregates findings from key comparative studies, notably Nixon et al. (Nature 2020) and Pache et al. (2015).
Table 1: Comparative Potency in HIV Models
| Feature | AZD5582 | Birinapant |
| Primary Role | LRA (Shock) | Pro-Apoptotic (Kill) |
| Structure | Bivalent (Dimeric) | Bivalent (Dimeric) |
| Jurkat EC | ~8 nM | > 100 nM (Weak/Partial) |
| p100 | > 0.1 nM | > 100 nM |
| Primary Cell Reactivation | Robust (Up to 21-fold RNA increase) | Minimal/None as single agent |
| Tissue Penetration | High (Lymph nodes, marrow, gut) | High (Proven in oncology) |
| Synergy Potential | Synergizes with weak HDACi | Synergizes with PKC agonists (PEP005) |
Key Experimental Insights
-
Latency Reversal: In ex vivo assays using resting CD4+ T cells from ART-suppressed donors, AZD5582 induces cell-associated HIV RNA in >60% of donors. In contrast, Birinapant often fails to induce significant HIV RNA increase alone, likely because it does not sustain the threshold of ncNF-
B activation required to overcome the LTR block. -
Toxicity Profile: Both agents are generally non-cytotoxic to uninfected cells at effective concentrations. However, Birinapant becomes highly cytotoxic to HIV-infected cells specifically when combined with a PKC agonist (like PEP005) due to the upregulation of TNF-
by the PKC agonist, which triggers the sensitized death pathway.[6]
Experimental Protocols
Protocol A: Latency Reversal Assay (AZD5582 Focus)
Objective: Quantify the potency of latency reversal in a self-validating system using J-Lat 10.6 cells (GFP reporter).
Reagents:
-
J-Lat 10.6 Cells (Clone with latent HIV-GFP).[7]
-
AZD5582 (reconstituted in DMSO).[3]
-
Positive Control: TNF-
(10 ng/mL) or PMA/Ionomycin. -
Flow Cytometry Buffer (PBS + 2% FBS).
Workflow:
-
Cell Preparation: Seeding J-Lat 10.6 cells at
cells/mL in RPMI-1640 complete media. -
Treatment:
-
Treat in triplicate with AZD5582 dose titration: 0.1 nM, 1 nM, 10 nM, 100 nM, 1000 nM .
-
Include DMSO vehicle control and TNF-
positive control.
-
-
Incubation: Incubate for 48 hours at 37°C/5% CO
. (Note: ncNF- B kinetics are slower than canonical; 24h may be insufficient for peak GFP). -
Readout:
-
Harvest cells, wash with PBS.
-
Analyze via Flow Cytometry (Gate on live cells
GFP+). -
Calculate EC
using non-linear regression (GraphPad Prism).
-
Protocol B: "Shock and Kill" Synergy Assay (Birinapant Focus)
Objective: Demonstrate Birinapant's ability to clear reservoirs when combined with an LRA.
Workflow Visualization:
Figure 2: Experimental workflow for testing synergistic clearance of latently infected cells.
Safety & Toxicity Considerations
-
AZD5582: In macaque studies (Nixon et al.), repeated dosing (weekly) was well tolerated with no evidence of cytokine release syndrome (CRS) or global immune activation. It induces fewer host genes compared to PKC agonists (Ingenol), minimizing off-target inflammation.[8]
-
Birinapant: Has advanced to Phase 2 clinical trials for oncology. While generally safe, it can induce Bell's Palsy (cranial nerve neuropathy) at high doses in humans. In HIV contexts, its safety relies on the fact that it preferentially kills cells with active viral transcription (high viral RNA/protein load) while sparing uninfected resting cells.
Conclusion
For researchers designing latency reversal experiments (Shock), AZD5582 is the superior reagent due to its nanomolar potency and robust activation of the ncNF-
References
-
Nixon, C. C., et al. (2020). "Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo." Nature, 578, 160–165.
-
Sampey, G. C., et al. (2018). "The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent." bioRxiv.[2] [2]
-
Pache, L., et al. (2015). "BIRC2/cIAP1 Is a Negative Regulator of HIV-1 Transcription and a Therapeutic Target." Cell Host & Microbe, 18(3), 345-353.
-
Ebert, G., et al. (2015). "Cellular inhibitor of apoptosis proteins prevent clearance of hepatitis B virus." Proceedings of the National Academy of Sciences, 112(18), 5797-5802. (Reference for Birinapant mechanism).
-
Campbell, G. R., et al. (2018). "SMAC Mimetics Induce Autophagy-Dependent Apoptosis of HIV-1-Infected Resting Memory CD4+ T Cells." Cell Host & Microbe, 24(5), 689-702.
Sources
- 1. Modeling HIV-1 Latency in Primary T Cells Using a Replication-Competent Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent | bioRxiv [biorxiv.org]
- 4. Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (AZD5582) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SMAC Mimetics as Therapeutic Agents in HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NSC95397 Is a Novel HIV-1 Latency-Reversing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Technical Guide: AZD5582 vs. LCL161 in Solid Tumor Models
Executive Summary: The Dimeric vs. Monomeric Distinction
In the development of IAP (Inhibitor of Apoptosis Protein) antagonists, the structural distinction between AZD5582 and LCL161 represents a fundamental divergence in therapeutic strategy.
-
AZD5582 is a dimeric (bivalent) SMAC mimetic.[1][2][3] Its structure allows it to span and simultaneously bind both BIR domains of cIAP1/2 or sequester XIAP with sub-nanomolar potency. It is historically characterized as a "kill-switch" agent, capable of inducing rapid apoptosis in sensitive solid tumor models as a single agent.
-
LCL161 is a monomeric (monovalent) SMAC mimetic. While orally bioavailable and clinically advanced, it generally possesses lower intrinsic affinity for XIAP compared to dimeric compounds. Its utility in solid tumors has shifted from direct cytotoxicity to immune modulation (sensitizing tumors to T-cell mediated killing or checkpoint inhibition).
Verdict: Choose AZD5582 for maximal in vitro potency and mechanistic studies involving XIAP neutralization. Choose LCL161 for in vivo oral dosing studies and protocols focusing on immune-microenvironment modulation.
Mechanistic Architecture
Both compounds function by mimicking the N-terminal AVPI motif of the endogenous SMAC/DIABLO protein. However, their downstream effects differ in intensity and kinetics due to their binding stoichiometries.
Signaling Pathway: IAP Antagonism to Apoptosis
The following diagram illustrates the mechanism shared by both, highlighting the critical node where AZD5582 exerts superior inhibition (XIAP sequestration).
Figure 1: Mechanism of Action. SMAC mimetics induce cIAP degradation, stabilizing NIK and driving TNFα production. Dimeric AZD5582 is significantly more potent at neutralizing XIAP, removing the final brake on Caspase-3/8 activation.
Comparative Performance Profile
The following data summarizes key physical and biological properties. Note the difference in binding affinity (
| Feature | AZD5582 (Dimeric) | LCL161 (Monomeric) |
| Structure | Bivalent (Two SMAC-mimicking heads) | Monovalent (One SMAC-mimicking head) |
| cIAP1 Binding ( | ~15 nM [1, 2] | ~10–50 nM [3] |
| XIAP Binding ( | ~15–21 nM (High Affinity) | >100 nM (Lower Affinity) |
| Cellular Potency ( | Sub-nanomolar (<1 nM in MDA-MB-231) | Micromolar (1–5 µM in resistant lines) |
| cIAP1 Degradation | Rapid (<30 mins) at 0.1–10 nM | Rapid (<1 hr) but often requires >100 nM |
| Route of Admin | Intravenous (IV) | Oral (PO) |
| Primary Utility | High-potency in vitro mechanistic proof | In vivo efficacy & immune-oncology |
Key Insight: The "Bivalent" Advantage
AZD5582's dimeric structure allows it to bind the BIR2 and BIR3 domains of XIAP simultaneously. This "clamping" mechanism prevents XIAP from inhibiting Caspases 3 and 9. LCL161, being monomeric, is less efficient at antagonizing XIAP, which is why LCL161 often requires combination with chemotherapy (e.g., Paclitaxel) to achieve cell death in solid tumors [4, 5].
Experimental Protocols
To ensure reproducibility, follow these standardized workflows. These protocols are designed to validate target engagement (cIAP1 loss) and phenotypic outcome (viability).
Experimental Workflow Diagram
Figure 2: Standard experimental workflow for evaluating SMAC mimetics.
In Vitro Cytotoxicity Assay (Self-Validating)
Objective: Determine
-
Cell Seeding: Plate solid tumor cells (e.g., MDA-MB-231, SKOV-3) at 3,000–5,000 cells/well in 96-well opaque plates. Allow adherence for 24 hours.
-
Compound Preparation:
-
AZD5582: Dissolve in DMSO to 10 mM. Prepare serial dilutions (1:10) starting from 1 µM down to 0.001 nM.
-
LCL161: Dissolve in DMSO to 10 mM. Prepare serial dilutions starting from 100 µM down to 0.1 nM.
-
Validation Step: Include a TNFα co-treatment arm (add 10 ng/mL recombinant human TNFα) to distinguish between intrinsic sensitivity and TNF-dependent killing.
-
-
Incubation: Treat cells for 72 hours.
-
Readout: Add CellTiter-Glo (Promega) or equivalent ATP-based reagent. Shake for 10 mins. Read luminescence.
-
Data Analysis: Normalize to DMSO control. Plot log(concentration) vs. % Viability.
-
Expected Result: AZD5582 should show an
10–100x lower than LCL161 in sensitive lines.
-
Pharmacodynamic Assessment (Western Blot)
Objective: Confirm mechanism (cIAP1 degradation) before assuming cytotoxicity is on-target.
-
Treatment: Treat cells (6-well plate, 70% confluent) with:
-
Vehicle (DMSO)
-
AZD5582 (10 nM and 100 nM)
-
LCL161 (100 nM and 1 µM)
-
-
Timepoints: Harvest lysates at 1 hour (for cIAP1 degradation) and 24 hours (for PARP cleavage/apoptosis).
-
Lysis: Use RIPA buffer with protease inhibitors. Crucial: Do not boil samples excessively if probing for complex formation, but for standard WB, 95°C for 5 min is standard.
-
Antibodies:
-
Anti-cIAP1: (e.g., Cell Signaling #7065). Expect complete loss in treated samples.
-
Anti-XIAP: (e.g., Cell Signaling #2045). AZD5582 may show band shift or reduction; LCL161 usually shows minimal change.
-
Anti-NIK: (Optional) Hard to detect, but accumulation indicates pathway activation.
-
Loading Control:
-Actin or GAPDH.
-
Combination Strategies & Clinical Context
Since SMAC mimetics often fail as monotherapies in solid tumors due to lack of autocrine TNFα production or high constitutive NF-κB, combination strategies are essential.
Synergistic Combinations
-
Exogenous Death Ligands (TNFα / TRAIL):
-
Both compounds sensitize resistant cells to TNFα.
-
Protocol Note: If cells are resistant to AZD5582 alone, add 10 ng/mL TNFα. If viability drops from 100% to <20%, the resistance mechanism is a lack of autocrine TNF production [2].
-
-
Chemotherapy (Paclitaxel/Gemcitabine):
-
LCL161 is frequently paired with Paclitaxel in clinical trials (e.g., breast cancer). The chemo induces TNFα; LCL161 lowers the apoptotic threshold [5].
-
-
Immune Checkpoint Inhibitors (ICI):
-
LCL161 degrades cIAP1/2 in immune cells, providing costimulatory signals (non-canonical NF-κB) to T-cells.[4] This makes it a better candidate for "cold-to-hot" tumor conversion studies than the highly cytotoxic AZD5582 [6].
-
Safety Profile
-
AZD5582: High potency carries risk of systemic toxicity if not targeted.
-
LCL161: Main clinical toxicity is Cytokine Release Syndrome (CRS) due to systemic TNFα spike. In mouse models, this manifests as weight loss and piloerection.
References
-
Hennessy, E. J., et al. (2013). "Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (AZD5582)."[1][3] Journal of Medicinal Chemistry. Link
-
Pacheco, B., et al. (2020). "The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent."[1] Nature. Link
-
Houghton, P. J., et al. (2012). "Initial testing (stage 1) of LCL161, a SMAC mimetic, by the Pediatric Preclinical Testing Program." Pediatric Blood & Cancer. Link
-
Infante, J. R., et al. (2014). "Phase I and pharmacokinetic study of LCL161, an oral Smac mimetic, in patients with advanced solid tumors." Journal of Clinical Oncology. Link
-
Bardowitz, J., et al. (2023).[4] "LCL161 enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling." Frontiers in Immunology. Link
Sources
- 1. The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent | bioRxiv [biorxiv.org]
- 2. Simultaneous XIAP and cIAP1/2 inhibition by a dimeric SMAC mimetic AZD5582 induces apoptosis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (AZD5582) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | LCL161 enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling [frontiersin.org]
Technical Guide: Validating AZD 5582 Activity via cIAP1 Degradation
[1][2][3]
Executive Summary
AZD 5582 is a potent, dimeric SMAC mimetic (IAP antagonist) designed to mimic the endogenous protein SMAC/DIABLO.[1] Its primary pharmacodynamic (PD) effect is the rapid, proteasome-mediated degradation of cIAP1 (cellular Inhibitor of Apoptosis Protein 1).[1][2]
For researchers, the cIAP1 degradation assay is the gold-standard method to validate AZD 5582 activity in vitro. However, simply blotting for cIAP1 loss is insufficient for rigorous validation. This guide outlines a self-validating experimental system that distinguishes authentic on-target activity from artifacts, comparing AZD 5582 against key alternatives like Birinapant and LCL161.[1][2]
Part 1: Mechanistic Foundation
To validate AZD 5582, one must understand that it functions as a Pro-Degrader . Unlike standard inhibitors that merely occupy a binding site, AZD 5582 induces a conformational change in cIAP1 that triggers its E3 ligase activity against itself (auto-ubiquitylation).[1][2]
Mechanism of Action (DOT Diagram)
Figure 1: AZD 5582 induces cIAP1 auto-ubiquitylation and degradation, leading to NIK accumulation.[1][2][3]
Part 2: Comparative Analysis
Not all SMAC mimetics are equal.[3] AZD 5582 is a dimer , which grants it significantly higher potency in inducing degradation compared to monovalent compounds like LCL161.
Table 1: AZD 5582 vs. Alternatives[1][2][3]
| Feature | AZD 5582 | Birinapant (TL32711) | LCL161 |
| Structure | Dimeric (Bivalent) | Dimeric (Bivalent) | Monomeric (Monovalent) |
| cIAP1 Degradation Potency (DC50) | < 1 nM (Extremely Potent) | < 1 nM (Extremely Potent) | ~10–50 nM (Moderate) |
| Degradation Speed | Rapid (15–60 mins) | Rapid (15–60 mins) | Slower / Requires higher dose |
| XIAP Affinity | High (Binds BIR3) | High (Binds BIR3) | Moderate |
| Primary Utility | In vitro mechanistic probe; rapid induction of apoptosis in sensitive lines.[1][2] | Clinical benchmarking; similar profile to AZD 5582 but different PK. | Oral bioavailability studies; often requires higher concentration for full degradation. |
| Key Differentiator | Sub-nanomolar degradation capability makes it the most sensitive probe for cIAP1 levels. | Clinical stage representative; often used as a positive control in vivo. | Monomer structure limits degradation efficiency compared to dimers. |
Scientist's Note: When validating AZD 5582, if you do not see cIAP1 loss at 10 nM within 1 hour , your compound is likely degraded or your cells are non-responsive (rare for cIAP1 degradation, common for apoptosis).[1]
Part 3: The Self-Validating Protocol
A "self-validating" assay includes internal checks that confirm the drug is working mechanistically, not just reducing a protein band due to toxicity or lysate issues.[1][2]
Experimental Design
-
Dose Response: 0.1 nM, 1 nM, 10 nM, 100 nM.
-
Time Course: 15 min, 1 hr, 4 hr. (cIAP1 degradation is fast; 24h is too late for primary PD).[1][2]
-
Controls:
-
Loading: Vinculin or GAPDH.
-
Specificity Check:XIAP .[3][4][5][6][7][8][9][10][11] (AZD 5582 binds XIAP but typically does not induce its rapid degradation like cIAP1.[1] Stability of XIAP proves specific proteasomal targeting of cIAP1).
-
Downstream Check:NIK (NF-kB Inducing Kinase).[1][2][3][4] cIAP1 normally degrades NIK.[3] When cIAP1 is gone, NIK must accumulate.[4]
Workflow Diagram (DOT)
Figure 2: Self-validating Western Blot workflow.[1][2] Simultaneous detection of cIAP1 loss and NIK accumulation confirms mechanism.
Step-by-Step Methodology
1. Cell Seeding & Treatment[1][8]
-
Seeding: Seed cells (e.g., MDA-MB-231 or EVSA-T) at 70% confluence.[1][2]
-
Preparation: Reconstitute AZD 5582 in DMSO to 10 mM stock. Store at -20°C. Avoid repeated freeze-thaw.
-
Treatment: Treat with 10 nM AZD 5582.
2. Lysis (The "Snap-Freeze" Rule)
cIAP1 is an E3 ligase; it can degrade itself in the tube if the lysis buffer isn't perfect.[1]
-
Buffer: RIPA Buffer supplemented with Protease Inhibitor Cocktail (Roche cOmplete or equivalent) and Phosphatase Inhibitors .
-
Procedure: Wash cells with ice-cold PBS.[1][2] Add boiling SDS lysis buffer directly to the plate (optional for max recovery) OR scrape in ice-cold RIPA.[1][2]
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.
3. Western Blotting
Part 4: Data Interpretation & Troubleshooting
The "Pass" Criteria
A successful validation of AZD 5582 activity requires:
-
>90% reduction of cIAP1 band intensity at 10 nM within 1 hour.
-
Stability of XIAP (or <20% reduction). If XIAP vanishes, your concentration is too high or non-specific toxicity is occurring.
-
Appearance of NIK band (often faint in basal conditions, strong after treatment).
Common Pitfalls
-
Rebound Effect: At 24+ hours, cIAP1 levels may recover due to transcriptional upregulation, or cIAP2 may be upregulated as a compensatory mechanism. Always check early timepoints (1-4h).
-
The "Hook" Effect: Extremely high concentrations of dimeric SMAC mimetics can sometimes lead to paradoxical stabilization if the dimer saturates individual BIR domains without cross-linking them, though this is rare with AZD 5582 in cellular contexts. Stick to the 1–100 nM range.
-
Inactive Stock: AZD 5582 is sensitive to hydrolysis. If 100 nM fails to degrade cIAP1, verify the compound via LC-MS or use a fresh batch.
References
-
Hennessy, E. J., et al. (2013). Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (AZD5582).[3][5][7][12] Journal of Medicinal Chemistry, 56(24), 9897–919.[1][3][7][12]
-
Fulda, S., & Vucic, D. (2012). Targeting IAP proteins for therapeutic intervention in cancer. Nature Reviews Drug Discovery, 11, 109–124.
-
Yang, L., et al. (2019). LCL161, a SMAC-mimetic, Preferentially Radiosensitizes Human Papillomavirus-negative Head and Neck Squamous Cell Carcinoma.[1][6] Molecular Cancer Therapeutics, 18(6), 1025-1035.[1][2][6]
-
Mavigner, M., et al. (2020). Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo.[1] Nature, 578, 160–165. [1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. guidechem.com [guidechem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (AZD5582) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Validating Non-Canonical NF-κB Activation by AZD 5582 via p52 Western Blot
Executive Summary
AZD 5582 is a potent, bivalent SMAC mimetic (IAP antagonist) designed to activate the non-canonical NF-κB (ncNF-κB) pathway.[1] Unlike canonical activators (e.g., TNF
The Challenge: Validating this activation is technically nuanced. The p52 protein is low-abundance, and its precursor (p100) is often upregulated by the pathway itself, complicating densitometry. This guide outlines a self-validating Western blot workflow to definitively prove AZD 5582 activity against alternative SMAC mimetics and physiological ligands.
Part 1: Mechanistic Foundation
To validate AZD 5582, one must understand that it acts as a "release of brakes" rather than a direct accelerator.
-
Baseline (The Brake): In resting cells, a complex of cIAP1/2, TRAF2, and TRAF3 continuously ubiquitinates NIK (NF-κB Inducing Kinase), marking it for proteasomal degradation. NIK levels are virtually undetectable.
-
AZD 5582 Action: AZD 5582 binds the BIR3 domains of cIAP1/2 with high affinity (dimeric binding). This induces rapid auto-ubiquitylation and degradation of cIAP1/2.[2]
-
Activation: With cIAP gone, NIK accumulates, phosphorylates IKK
, which in turn phosphorylates p100.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Processing: Phosphorylated p100 is processed by the proteasome (removing the C-terminal IκB-like domain) to yield the active p52 transcription factor.
Diagram 1: AZD 5582 Mechanism of Action[3][4]
Caption: AZD 5582 triggers cIAP degradation, stabilizing NIK to drive p100-to-p52 processing.
Part 2: Comparative Analysis
Why choose AZD 5582 over other SMAC mimetics or ligands?
Table 1: Performance Comparison of ncNF-κB Inducers
| Feature | AZD 5582 | Birinapant | LCL161 | Ligands (CD40L/BAFF) |
| Structure | Bivalent (Dimeric) | Bivalent (Dimeric) | Monovalent (Monomeric) | Trimeric Protein |
| cIAP1 Affinity | < 1 nM (Very High) | < 1 nM (Very High) | ~ 5-10 nM (High) | Receptor Dependent |
| p52 Induction | Robust & Sustained | Robust | Moderate (Requires higher dose) | Cell-type specific (often weak in vitro) |
| Kinetics | cIAP loss: <1hp52 peak: 6-24h | cIAP loss: <1hp52 peak: 6-24h | Slower accumulation | Variable |
| Clinical Status | Preclinical / HIV Latency | Clinical (Oncology) | Clinical (Oncology) | Physiological |
| Key Advantage | Superior potency in HIV latency models ; simultaneous XIAP inhibition. | Well-characterized in oncology. | Oral bioavailability (in vivo). | Physiological relevance.[3][4] |
Scientist's Insight: While Birinapant is a strong alternative, AZD 5582 is often preferred for pure mechanistic validation of non-canonical signaling because its dimeric structure allows it to engage two BIR domains simultaneously, leading to exceptionally rapid cIAP1 depletion—the "initiating event" for p52 generation.
Part 3: Experimental Design & Protocol
The Self-Validating System
A robust experiment must prove three things:
-
Target Engagement: Loss of cIAP1 (Early event).
-
Pathway Activation: Processing of p100 to p52 (Late event).
-
Specificity: Lack of immediate p65 phosphorylation (to rule out canonical contamination, though crosstalk exists).
Cell Culture & Treatment[4][6][7][8][9][10]
-
Cell Lines: THP-1 (Monocytes) or Jurkat (T-cells) are highly responsive.
-
Dose: 10 nM – 100 nM (AZD 5582 is potent; >1 µM is unnecessary and risks off-target toxicity).
-
Time Course (Critical):
Lysis Protocol
Note: While nuclear fractionation proves translocation, total lysate is sufficient for validating the processing event (p100
-
Buffer: RIPA Buffer supplemented with Protease Inhibitors (critical to prevent p100 degradation) and Phosphatase Inhibitors.
-
Lysis: 30 mins on ice, vortex every 10 mins. Centrifuge 14,000xg for 15 mins.
Western Blotting (The p52 Challenge)
Resolving p52 (52 kDa) from p100 (100 kDa) requires careful separation.
-
Gel: 10% SDS-PAGE or 4-12% Gradient Gel. Run until the dye front runs off to maximize separation in the 50-100 kDa range.
-
Membrane: Nitrocellulose or PVDF.
-
Primary Antibody (The Gold Standard):
-
Secondary Antibody: HRP-linked anti-rabbit.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for isolating and detecting p52 processing.
Part 4: Data Interpretation & Troubleshooting
The "Feedback Loop" Pitfall
A common error in interpreting these blots is ignoring the feedback loop.
-
Observation: After 24h treatment, you see a strong p52 band. Success?
-
Caveat: You also see a stronger p100 band than at baseline.
-
Reason: The NFKB2 gene (encoding p100) is a transcriptional target of NF-κB.[7][8][10][11] Activation leads to more p100 synthesis.
-
Correct Metric: Do not rely solely on p52 intensity. Calculate the Processing Ratio :
An increase in this ratio confirms active processing, distinguishing it from simple upregulation of the precursor.
Expected Results Matrix
| Target Protein | 0 Hours (Control) | 1 Hour AZD 5582 | 24 Hours AZD 5582 | Interpretation |
| cIAP1 | High Intensity | Absent / Very Low | Absent | Confirms Target Engagement (Rapid). |
| p100 | High Intensity | High Intensity | Increased | Feedback loop active (New synthesis). |
| p52 | Low / Absent | Low / Absent | High Intensity | Confirms Processing (Non-canonical activation). |
| IκBα | High Intensity | High Intensity | High Intensity | Negative Control (Canonical pathway is mostly spared). |
References
-
Nixon, C. C., et al. (2020).[5] Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo.[6][12] Nature, 578(7793), 160–165.
-
Li, G., et al. (2021).[5] Crotonylation of NF-κB2/p100 enhances the efficacy of AZD5582 in reversing HIV latency. Cell Chemical Biology, 28(12), 1750-1760.
-
Bobardt, M., et al. (2019).[5] The IAP antagonist AZD5582 is a potent HIV latency reversing agent.[1][5][7][6] bioRxiv (Preprint).[7]
-
Sun, S. C. (2011).[5] The non-canonical NF-κB pathway in immunity and inflammation.[5] Nature Reviews Immunology, 11(2), 109-122.
-
Cell Signaling Technology. (n.d.). NF-κB2 p100/p52 (18D10) Rabbit mAb #4882. Product Datasheet.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. NFKB2,p100 antibody (10409-2-AP) | Proteintech [ptglab.com]
- 5. Frontiers | Dynamic modulation of the non-canonical NF-κB signaling pathway for HIV shock and kill [frontiersin.org]
- 6. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NF-kappaB2 p100/p52 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. NF-kB p100 / p52 (phospho Ser869) ELISA Kit (A102120) [antibodies.com]
- 10. CD40 regulates the processing of NF-κB2 p100 to p52 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Optimizing Apoptotic Sensitization: AZD5582 and Gemcitabine Combination in Pancreatic Cancer
Executive Summary
Pancreatic Ductal Adenocarcinoma (PDAC) is characterized by a dense desmoplastic stroma and intrinsic resistance to chemotherapy. While Gemcitabine (GEM) remains a backbone of PDAC treatment, its efficacy is severely limited by the upregulation of Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1/2 and XIAP, which arrest the apoptotic cascade downstream of DNA damage.
AZD5582 , a dimeric SMAC mimetic, functions as a potent antagonist of these IAPs. By degrading cIAP1/2 and inhibiting XIAP, AZD5582 lowers the apoptotic threshold, theoretically sensitizing PDAC cells to Gemcitabine-induced cytotoxicity.
This guide provides a rigorous technical framework for evaluating this combination. It details the mechanistic rationale, comparative performance, and a self-validating experimental protocol for calculating the Combination Index (CI) using the Chou-Talalay method.
Mechanistic Rationale: The "Brake and Accelerator" Model
To understand the synergy, one must view the apoptosis pathway as a balance between pro-apoptotic stress (the accelerator) and anti-apoptotic buffering (the brake).
-
Gemcitabine (The Accelerator): A nucleoside analog that incorporates into DNA, causing chain termination and replication stress. This signals the intrinsic mitochondrial pathway to release Cytochrome C and SMAC.
-
IAP Upregulation (The Brake): PDAC cells often overexpress cIAP1/2 and XIAP.
-
cIAP1/2: Ubiquitinate RIPK1, preventing caspase-8 activation and driving NF-kB survival signaling.
-
XIAP: Directly binds and inhibits Caspase-3, -7, and -9, effectively neutralizing the signal generated by Gemcitabine.
-
-
AZD5582 (Brake Removal): As a dimeric SMAC mimetic, AZD5582 binds the BIR3 domains of cIAP1/2 with high affinity (IC50 ~15 nM), triggering their auto-ubiquitination and proteasomal degradation. It also binds the BIR3 domain of XIAP, preventing it from inhibiting caspases.
Pathway Visualization
The following diagram illustrates the convergence of Gemcitabine-induced stress and AZD5582-mediated disinhibition.
Caption: AZD5582 degrades cIAP1/2 and inhibits XIAP, removing the block on Caspase-3/9 activation induced by Gemcitabine.
Comparative Performance: Monotherapy vs. Combination[1]
The following data summarizes the expected performance based on PDAC cell line sensitivity profiles (e.g., BxPC-3 vs. AsPC-1) as established in literature (Hennessy et al., Oncotarget 2015).
| Feature | Gemcitabine (Monotherapy) | AZD5582 (Monotherapy) | Combination (GEM + AZD) |
| Primary Mechanism | DNA Chain Termination | cIAP1/2 Degradation | Synergistic Apoptosis |
| IC50 (Sensitive Lines) | 10 - 50 nM (BxPC-3) | 20 - 110 nM (BxPC-3) | CI < 0.8 (Significant Reduction) |
| IC50 (Resistant Lines) | > 1000 nM (PANC-1/AsPC-1) | > 1000 nM (AsPC-1) | CI 0.8 - 1.0 (Additivity/Modest Synergy) |
| Biomarker of Response | p-H2AX (DNA Damage) | cIAP1 Loss (Western Blot) | Cleaved Caspase-3 (High) |
| Limitation | Rapid chemoresistance via NF-kB | Autocrine TNF | Toxicity management |
Critical Insight: Sensitivity to AZD5582 correlates with basal levels of p-AKT . Cell lines with high p-AKT (e.g., AsPC-1) stabilize XIAP, rendering them resistant to SMAC mimetics. In these lines, the combination may only be additive (CI ~1.0) rather than synergistic unless AKT is also inhibited.
Experimental Protocol: Assessing Synergy
To publish valid Combination Index (CI) data, you must use the Chou-Talalay method . Simple percentage inhibition comparisons are statistically invalid for claiming synergy.
Phase 1: Dose Range Finding (Monotherapy)
Objective: Determine the IC50 for Gemcitabine and AZD5582 individually.
-
Seeding: Seed PDAC cells (e.g., BxPC-3, PANC-1) at 3,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment: Treat with serial dilutions (1:2 or 1:3) for 72 hours.
-
Gemcitabine Range: 1 nM – 10 µM.
-
AZD5582 Range: 1 nM – 10 µM.
-
-
Readout: Assess viability using CellTiter-Glo (ATP) or MTT. Calculate IC50 using non-linear regression (GraphPad Prism).
Phase 2: Constant Ratio Combination (The "Diagonal" Design)
Objective: Generate data for the Median-Effect Equation.[1][2] Rationale: A constant ratio (usually equipotent ratio, e.g., IC50_A : IC50_B) allows for the most accurate calculation of CI values across the entire dose-effect curve.
Workflow Diagram:
Caption: Experimental workflow for determining Combination Index. Fixed ratio dosing is critical for CompuSyn analysis.
Phase 3: Self-Validating Mechanistic Check (Western Blot)
Trustworthiness Requirement: You cannot claim the synergy is due to IAP degradation without proving IAPs were degraded.
-
Timepoint: 6 hours and 24 hours post-treatment.
-
Targets:
-
cIAP1: Should disappear completely within <1 hour of AZD5582 treatment (Positive Control for drug activity).
-
Cleaved Caspase-3: Should be significantly higher in Combo vs. Monotherapy.
-
p-H2AX: Marker for DNA damage (Gemcitabine efficacy).
-
XIAP: Levels may not change, but downstream caspase activation validates inhibition.
-
Data Analysis & Interpretation
Use CompuSyn or R packages (e.g., synergyfinder) to process the viability data.
The Combination Index (CI) Equation
- is the dose of Drug 1 alone that produces x% effect.
- is the dose of Drug 1 in combination that produces the same x% effect.
Interpreting Your Results
Report CI values at Fa (Fraction affected) = 0.5, 0.75, and 0.9 . High kill rates (Fa > 0.75) are clinically most relevant.
| CI Value | Interpretation | Biological Implication |
| < 0.1 | Very Strong Synergism | Mechanism A potentiates Mechanism B exponentially. |
| 0.1 - 0.3 | Strong Synergism | Highly desirable for clinical translation. |
| 0.3 - 0.7 | Synergism | Target range for AZD5582 + Gemcitabine. |
| 0.7 - 0.85 | Moderate Synergism | Likely effective but requires careful dosing. |
| 0.9 - 1.1 | Additive | Drugs act independently; no mechanistic interaction. |
| > 1.1 | Antagonism | Drugs interfere with each other (e.g., cell cycle arrest preventing S-phase specific toxicity). |
Troubleshooting Antagonism:
If you observe antagonism (CI > 1), check if AZD5582 is inducing NF-kB dependent survival cytokines (TNF
References
-
Hennessy, E. J., et al. (2013). Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in osteoclastic bone resorption. Journal of Medicinal Chemistry.
-
Kashkar, H., et al. (2015). A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer.[3] Oncotarget.[3]
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method.[1][2][4][5][6][7] Cancer Research.
-
Carter, B. Z., et al. (2011). Smac mimetic AZD5582 antagonizes XIAP and cIAP1 to induce apoptosis in acute myeloid leukemia. Apoptosis.[3][4][8][9]
-
Protopopova, M., et al. (2012). Identification of a new pathway for tumor necrosis factor-alpha induction of apoptosis in pancreatic cancer cells. Journal of Biological Chemistry.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human... | Oncotarget [oncotarget.com]
- 4. mednexus.org [mednexus.org]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experiment Designs for the Assessment of Drug Combination Synergism [austinpublishinggroup.com]
- 7. punnettsquare.org [punnettsquare.org]
- 8. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of SHCBP1 inhibitor AZD5582 in pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Safe Handling of AZD5582 Dihydrochloride: A Guide for Researchers
Prepared by a Senior Application Scientist
This document provides essential, actionable guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of AZD5582 dihydrochloride. As a potent, dimeric Smac mimetic that induces apoptosis, this compound requires meticulous handling protocols to ensure personnel safety and experimental integrity. This guide moves beyond generic laboratory practice to offer a comprehensive operational framework grounded in risk mitigation and scientific causality.
Hazard Assessment: Understanding the Risk Profile
AZD5582 dihydrochloride is an investigational compound with a specific mechanism of action—inhibiting the function of Inhibitor of Apoptosis Proteins (IAPs). While comprehensive, long-term toxicological data may be limited, its biological activity necessitates that it be handled as a potent, potentially cytotoxic, and hazardous substance.
The Safety Data Sheet (SDS) for the parent compound, AZD5582, classifies it as "Acute toxicity, oral (Category 4)" (H302: Harmful if swallowed) and warns that it "May cause damage to organs through prolonged or repeated exposure" (H373).[1] The primary routes of occupational exposure are inhalation of the powdered form, dermal contact, and accidental ingestion. Therefore, a stringent containment strategy is paramount.
The Core of Protection: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between the researcher and the hazard. Its effectiveness is predicated on the proper implementation of primary engineering and administrative controls.
-
Engineering Controls: All manipulations of solid AZD5582 dihydrochloride or its concentrated solutions must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC). These enclosures provide critical containment, protecting the user from inhaling airborne particulates. The work area within the hood should be covered with a disposable, plastic-backed absorbent pad to contain any spills.
-
Administrative Controls: Access to areas where AZD5582 dihydrochloride is handled should be restricted. A designated area within the laboratory must be established for all activities involving this compound, including weighing, reconstitution, and aliquoting. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide before working with the compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and correct use of PPE are critical for minimizing exposure. A risk-based approach dictates a comprehensive ensemble for all stages of handling.
Hand Protection: The Critical First Layer
Double-gloving is mandatory when handling AZD5582 dihydrochloride in any form. The rationale is to provide a primary barrier (outer glove) that can be removed immediately upon contamination, leaving a clean inner glove to protect the user while they safely exit the containment area.
-
Glove Selection: Not all laboratory gloves offer the same level of chemical resistance. For handling potent compounds like AZD5582, gloves must be tested and certified against the ASTM D6978 standard.[2][3][4] This standard specifically assesses the resistance of medical gloves to permeation by chemotherapy drugs, which serves as the best available benchmark for cytotoxic research compounds.
-
Recommended Material: Powder-free nitrile or neoprene gloves are preferred.[2]
-
Procedure: Don the first pair of gloves, ensuring the cuff is tucked under the sleeve of the lab coat. The second, outer pair should have a longer cuff that extends over the sleeve of the gown.[5]
-
Integrity: Change outer gloves immediately if contamination is suspected or every 30-60 minutes during extended procedures to mitigate the risk of breakthrough permeation.[5]
-
Body Protection: Shielding Against Spills and Splashes
A disposable, low-permeability gown is required to protect the skin and personal clothing.
-
Gown Selection: Choose a gown made of a lint-free, low-permeability fabric, such as polyethylene-coated polypropylene. It must have long sleeves with tight-fitting knit or elastic cuffs and a solid back (back-fastening is preferred) to provide complete coverage.[6]
-
Causality: Standard cotton lab coats are not sufficient as they are absorbent and can hold the chemical against the skin in the event of a spill, prolonging the exposure.
Respiratory Protection: Preventing Inhalation of Particulates
When weighing or handling the powdered form of AZD5582 dihydrochloride, respiratory protection is essential, even within a fume hood.
-
Respirator Selection: A NIOSH-approved N95 respirator is the minimum requirement for handling solid forms of potent compounds.[6][7] An N95 respirator filters at least 95% of airborne particles but is not resistant to oil.[8] For higher levels of protection or if a fit-test for an N95 cannot be successfully completed, a Powered Air-Purifying Respirator (PAPR) should be used.[9]
-
Fit Testing: A proper seal is critical for the effectiveness of any tight-fitting respirator. All users must be formally fit-tested for the specific make and model of N95 respirator they will use, as required by OSHA.
Eye and Face Protection: Guarding Against Splashes
-
Protection Selection: Indirectly vented chemical splash goggles or a full-face shield used in conjunction with safety glasses are mandatory.[10] This is crucial when handling the powder (which can become airborne) and when preparing or transferring solutions.
PPE Summary Table
| PPE Component | Specification | Rationale |
| Gloves | Double-gloved with powder-free nitrile gloves tested to ASTM D6978 standard. | Prevents skin contact and absorption. ASTM D6978 ensures resistance to permeation by potent compounds.[2][3] |
| Body Protection | Disposable, solid-back, low-permeability gown with cuffed sleeves. | Protects skin from contamination and prevents the transfer of the compound outside the work area. |
| Respiratory | NIOSH-approved N95 respirator (fit-tested) or PAPR for handling powder. | Prevents inhalation of aerosolized powder, a primary exposure route.[6][8][11] |
| Eye/Face | Indirectly vented chemical splash goggles or a full-face shield. | Protects mucous membranes of the eyes from splashes and airborne particles.[10] |
Procedural Guidance: Step-by-Step Operational Plans
Adherence to a strict, sequential workflow is essential for safety.
Workflow for Weighing and Reconstituting Solid AZD5582 Dihydrochloride
Caption: Workflow for handling solid AZD5582 dihydrochloride.
Donning and Doffing PPE: A Critical Safety Protocol
The sequence of donning and doffing is designed to minimize the risk of cross-contamination.[12][13][14][15]
Caption: Correct sequence for donning and doffing PPE.
Spill Management and Decontamination
Immediate and correct response to a spill is vital to prevent wider contamination.
-
Spill Kit: A dedicated spill kit for cytotoxic drugs must be readily available. It should contain PPE, absorbent materials, scoops, and waste bags.
-
Decontamination: For surface cleaning after handling or for minor spills, a two-step process is recommended.
-
Deactivation/Cleaning: Wipe the surface with a solution known to degrade cytotoxic compounds, such as 0.05 M sodium hydroxide or 10⁻² M sodium dodecyl sulphate, followed by a water rinse.[16] Alternatively, a validated cleaning procedure using agents like sodium hypochlorite followed by a neutralizing agent (e.g., sodium thiosulfate) can be effective.[17]
-
Disinfection: Follow with a wipe-down using 70% ethanol or another appropriate laboratory disinfectant.
-
Disposal Plan: A Cradle-to-Grave Responsibility
All materials that come into contact with AZD5582 dihydrochloride are considered hazardous waste.
-
Waste Segregation: A designated, puncture-proof, and clearly labeled hazardous waste container must be used. In many jurisdictions, this is a black container for "trace chemotherapy" or "cytotoxic" waste.[18]
-
Items for Disposal: This includes:
-
Regulatory Compliance: Disposal must adhere to institutional policies and local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[20][21] Never dispose of this waste in regular trash or down the drain.[18] Coordinate with your institution's Environmental Health and Safety (EH&S) department for proper waste pickup and disposal.[22]
By integrating these detailed safety and handling protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling the potent compound AZD5582 dihydrochloride, ensuring a safe environment for all personnel while maintaining the highest standards of scientific integrity.
References
- Mocare Health. (n.d.). ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety.
- ASTM International. (2023). D6978 Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs.
- Gauvin, J., et al. (2013). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice.
- Canadian Centre for Occupational Health and Safety (CCOHS). (2026, January 13). Cytotoxic Drugs - Control Measures.
- U.S. Department of Veterans Affairs. (2018). Guidelines for Use of Cytotoxic Agents.
- Cayman Chemical. (2025, October 1). Safety Data Sheet: AZD 5582.
- Kingfa Medical. (n.d.). A Comprehensive Guide for Selecting Chemical Protective Clothing.
- SATRA Technology. (n.d.). Resistance of gloves to permeation by chemotherapy drugs.
- Phalen, R. N., & Le, T. (2019). Glove permeation of chemicals: The state of the art of current practice, Part 1. PMC, NIH.
- ULTITEC. (2025, November 21). A Beginner's Guide of Chemical Protective Clothing.
- Professional Practice Network of Ontario. (n.d.). Safe Handling of Hazardous Drugs and Waste.
- ACS Publications. (n.d.). Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Organic Process Research & Development.
- University of California, Los Angeles. (2019, January). Donning and Doffing PPE. EH&S.
- Contec Healthcare. (2023, July 12). Best Practices for HD Doffing when working with Hazardous Drugs.
- BiomatiQ. (2024, December 27). Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing.
- Centers for Disease Control and Prevention (CDC). (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal.
- Clottens, N., Ramaut, P., & Bauters, T. (2022, October 5). Efficiency of decontamination procedures for surfaces contaminated with hazardous drugs. European Journal of Hospital Pharmacy.
- University of Toledo. (n.d.). HANDLING OF HAZARDOUS DRUGS (HD) Procedure No: HM-08-005.
- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. DHHS (NIOSH)
- PubMed. (n.d.). Validation of cleaning procedures for highly potent drugs. I. Losoxantrone.
- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators.
- Defense Centers for Public Health. (n.d.).
- Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. EHS.
- Thomas Scientific. (n.d.). NIOSH Approved Respirators.
- U.S. Department of Veterans Affairs. (2018). Cytotoxic Agent Use Guidelines-2018C__0.docx.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- Daniels Health. (2021, November 24). Cytotoxic Waste Disposal Guidelines.
- American Society of Health-System Pharmacists (ASHP). (2015, December 1). ASHP Supports EPA in Addressing Hazardous Waste Pharmaceuticals.
- Daniels Health. (2021, November 8). How to Identify and Dispose of Hazardous Pharmaceuticals and Controlled Substances.
Sources
- 1. ultitec-protection.com [ultitec-protection.com]
- 2. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 3. Resistance of gloves to permeation by chemotherapy drugs [satra.com]
- 4. Glove permeation of chemicals: The state of the art of current practice, Part 1: Basics and the permeation standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoledo.edu [utoledo.edu]
- 6. How To Choose Appropriate Protective Clothing? [dupont.com.sg]
- 7. thomassci.com [thomassci.com]
- 8. students.umw.edu [students.umw.edu]
- 9. biomatiq.com [biomatiq.com]
- 10. medicalkingfa.com [medicalkingfa.com]
- 11. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 12. ppno.ca [ppno.ca]
- 13. ibc.utah.edu [ibc.utah.edu]
- 14. healthcare.contecinc.com [healthcare.contecinc.com]
- 15. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 16. gerpac.eu [gerpac.eu]
- 17. Validation of cleaning procedures for highly potent drugs. I. Losoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. va.gov [va.gov]
- 19. nhia.org [nhia.org]
- 20. ashp.org [ashp.org]
- 21. secureadrug.com [secureadrug.com]
- 22. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
